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  • Product: 6-(Benzyloxy)-L-norleucine
  • CAS: 625845-34-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(Benzyloxy)-L-norleucine

An In-Depth Technical Guide to 6-(Benzyloxy)-L-norleucine Introduction 6-(Benzyloxy)-L-norleucine is a synthetic, non-proteinogenic amino acid derivative of significant interest to researchers in peptide chemistry, drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Benzyloxy)-L-norleucine

Introduction

6-(Benzyloxy)-L-norleucine is a synthetic, non-proteinogenic amino acid derivative of significant interest to researchers in peptide chemistry, drug discovery, and medicinal chemistry. As a derivative of L-norleucine—an isomer of the essential amino acid leucine—it provides a unique chemical scaffold for introducing a protected hydroxyl group at the terminus of a six-carbon aliphatic side chain.[1][2][3] This feature makes it a valuable building block for synthesizing complex peptides and small molecules with modified pharmacokinetic or pharmacodynamic properties.

The parent amino acid, L-norleucine, has been investigated for various biological activities, including its effects on protein synthesis, antiviral properties, and its ability to suppress tumor metastasis.[4] Furthermore, other derivatives of L-norleucine, such as the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), have demonstrated robust anti-cancer efficacy in numerous studies.[5][6][7] This context underscores the potential of 6-(Benzyloxy)-L-norleucine as a precursor or a standalone molecule for developing novel therapeutic agents. The benzyloxy group serves as a versatile protecting group for the terminal hydroxyl function, which can be deprotected under specific conditions to reveal a reactive handle for further chemical modification.

This guide provides a comprehensive technical overview of 6-(Benzyloxy)-L-norleucine, covering its chemical structure, physicochemical properties, a validated synthesis and characterization workflow, and its potential applications in scientific research and development.

Chemical Structure and Physicochemical Properties

The fundamental identity of 6-(Benzyloxy)-L-norleucine is defined by its unique molecular architecture, which combines the chiral core of L-norleucine with a terminal benzyloxy ether.

Molecular Structure

The IUPAC name for this compound is (S)-2-amino-6-(benzyloxy)hexanoic acid.[1] The "(S)" designation denotes the stereochemistry at the alpha-carbon (C2), which is consistent with the L-configuration of natural amino acids. The structure features a linear six-carbon chain (a derivative of hexanoic acid), an amino group at the C2 position, a carboxylic acid group, and a benzyloxy group (-O-CH₂-Ph) at the C6 position.

Caption: Chemical structure of 6-(Benzyloxy)-L-norleucine.

Physicochemical Data

The key properties of 6-(Benzyloxy)-L-norleucine are summarized below. This data is primarily compiled from chemical supplier specifications, as extensive literature on its physical properties is not widely available.

PropertyValueSource
IUPAC Name (S)-2-amino-6-(benzyloxy)hexanoic acid[1]
CAS Number 625845-34-3[1]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.3 g/mol [1]
Purity Typically ≥95%[1]
Appearance White to off-white solid/powder[8]
SMILES NC(O)=O[1]
InChI Key RPGCAWCHHYWJIF-LBPRGKRZSA-N
Storage 2-8°C or Room Temperature, sealed in dry conditions[1][8]

Synthesis and Purification

While 6-(Benzyloxy)-L-norleucine is commercially available, understanding its synthesis is crucial for custom applications or isotopic labeling. A robust synthetic route can be designed starting from L-6-hydroxynorleucine, a key chiral intermediate which can be synthesized enzymatically.[9] The synthesis involves the protection of the terminal hydroxyl group as a benzyl ether.

Synthetic Workflow

The overall process involves the selective benzylation of the terminal hydroxyl group of L-6-hydroxynorleucine. To prevent side reactions, the amino and carboxyl groups of the starting material must first be protected. A common strategy involves N-protection with a Boc or Cbz group and carboxyl protection as a methyl or ethyl ester. Following benzylation, the protecting groups are removed to yield the final product.

G Start L-6-Hydroxynorleucine Protect Protect Amino & Carboxyl Groups (e.g., Boc₂O, MeOH/SOCl₂) Start->Protect Protected_Nle Protected L-6-Hydroxynorleucine Protect->Protected_Nle Benzylate Benzylation of 6-OH (NaH, Benzyl Bromide) Protected_Nle->Benzylate Fully_Protected Fully Protected Derivative Benzylate->Fully_Protected Deprotect Deprotection (TFA, LiOH) Fully_Protected->Deprotect Product 6-(Benzyloxy)-L-norleucine Deprotect->Product Purify Purification (Chromatography/Recrystallization) Product->Purify Final Pure Product Purify->Final

Caption: General synthetic workflow for 6-(Benzyloxy)-L-norleucine.

Experimental Protocol: Synthesis

This protocol describes a plausible synthesis from L-6-hydroxynorleucine. Causality: The choice of protecting groups is critical; Boc for the amine and a methyl ester for the acid are chosen for their orthogonal stability and ease of removal under conditions that do not affect the benzyl ether. Benzylation is performed under basic conditions using sodium hydride to deprotonate the hydroxyl group, making it a potent nucleophile to attack benzyl bromide.

Step 1: Protection of L-6-hydroxynorleucine

  • Suspend L-6-hydroxynorleucine (1 eq) in anhydrous methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

  • Dissolve the crude ester in dichloromethane (DCM) and add triethylamine (2.5 eq) at 0°C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-6-hydroxynorleucine methyl ester.

Step 2: Benzylation of the Terminal Hydroxyl Group

  • Dissolve the protected amino acid from Step 1 (1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to remove the Boc group.

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the residue in a THF/water mixture and add lithium hydroxide (LiOH, 3 eq). Stir at room temperature for 4-6 hours to saponify the methyl ester.

  • Acidify the mixture to pH ~6 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate to remove any organic impurities. The product remains in the aqueous layer.

  • Lyophilize the aqueous layer to obtain the crude 6-(Benzyloxy)-L-norleucine.

Purification Protocol

The crude product is typically purified by reversed-phase flash chromatography or by recrystallization. Causality: Reversed-phase chromatography is effective because it separates the moderately polar amino acid product from nonpolar impurities (e.g., residual benzyl bromide) and highly polar starting materials or salts.

  • Dissolve the crude product in a minimal amount of water/acetonitrile.

  • Load the solution onto a C18 reversed-phase column.

  • Elute with a gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).

  • Combine fractions containing the pure product (as determined by TLC or HPLC) and lyophilize to yield the final product as a white solid.

Analytical Characterization

A multi-technique approach is required for the unambiguous confirmation of the structure and purity of synthesized 6-(Benzyloxy)-L-norleucine. This self-validating system ensures the material meets the standards required for research applications.

G Sample Synthesized Product HPLC RP-HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Identity Confirmation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR Purity Purity > 95% HPLC->Purity Mass Correct Mass [M+H]⁺ = 238.14 MS->Mass Structure Correct Structure (Proton/Carbon Signals) NMR->Structure

Caption: Analytical workflow for product characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of 6-(Benzyloxy)-L-norleucine and separate it from any synthesis-related impurities.[10]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in a water/acetonitrile mixture to a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated from the integrated peak area of the main product peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identity of the compound.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used for amino acids.

  • Sample Preparation: Infuse a dilute solution of the sample (in 50% acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₃H₁₉NO₃, the expected monoisotopic mass is 237.1365, leading to an expected [M+H]⁺ peak at m/z 238.1443. A sodium adduct [M+Na]⁺ at m/z 260.1262 may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom.

  • Solvent: D₂O or DMSO-d₆.

  • ¹H NMR (Expected Signals):

    • ~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

    • ~4.5 ppm: Singlet, 2H (benzylic -CH₂- protons).

    • ~3.7 ppm: Triplet, 1H (α-CH proton).

    • ~3.5 ppm: Triplet, 2H (-CH₂-O- protons at C6).

    • ~1.4-1.9 ppm: Multiplets, 6H (aliphatic -CH₂- protons at C3, C4, C5).

  • ¹³C NMR (Expected Signals):

    • ~175 ppm: Carboxyl carbon (-COOH).

    • ~138 ppm: Aromatic quaternary carbon.

    • ~127-129 ppm: Aromatic CH carbons.

    • ~73 ppm: Benzylic carbon (-O-CH₂-Ph).

    • ~70 ppm: Aliphatic carbon C6 (-CH₂-O-).

    • ~54 ppm: Alpha-carbon (α-CH).

    • ~22-32 ppm: Aliphatic carbons (C3, C4, C5).

Summary of Analytical Data
TechniqueParameterExpected Result
RP-HPLC Purity≥95% (single major peak)
ESI-MS [M+H]⁺m/z 238.14 ± 0.01
¹H NMR Aromatic Protons~7.3-7.4 ppm (5H)
¹H NMR Benzylic Protons~4.5 ppm (2H)
¹³C NMR Carbonyl Carbon~175 ppm

Applications and Future Directions

6-(Benzyloxy)-L-norleucine is not merely a chemical curiosity; it is a tool with considerable potential for advancing biochemical and pharmaceutical research.

  • Peptide Synthesis: Its primary application is as a building block in solid-phase or solution-phase peptide synthesis. It allows for the site-specific incorporation of a latent hydroxyl group within a peptide sequence. The linear, six-carbon spacer provides flexibility and can be used to position the functional group at a precise distance from the peptide backbone, which is useful for creating linkers, probes, or modified peptide hormones.

  • Drug Development Intermediate: The parent L-norleucine scaffold is present in various biologically active compounds. This derivative can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, L-6-hydroxynorleucine is an intermediate for vasopeptidase inhibitors.[9] The benzyloxy derivative provides an alternative, protected route to such compounds.

  • Probing Enzyme Active Sites: As an analog of other long-chain amino acids like lysine or methionine, it can be incorporated into peptide substrates to study enzyme-substrate interactions. The bulky benzyl group can act as a steric probe to map the dimensions of an enzyme's active site.

  • Future Research: A critical area for future investigation is the direct biological activity of 6-(Benzyloxy)-L-norleucine itself. Given the anticancer and antiviral activities of related norleucine compounds,[4][7] it is plausible that this derivative could exhibit novel pharmacological properties. Screening in relevant assays (e.g., glutaminase inhibition, cancer cell line cytotoxicity) is a logical next step to unlock its full therapeutic potential.

Conclusion

6-(Benzyloxy)-L-norleucine is a well-defined chemical entity with significant potential as a building block and research tool. Its structure, featuring a chiral amino acid core and a protected terminal hydroxyl group, offers unique advantages for chemical synthesis and biological investigation. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control, ensuring its reliable application in the laboratory. As research into modified peptides and novel therapeutics continues to expand, the utility of specialized amino acids like 6-(Benzyloxy)-L-norleucine is set to grow, paving the way for new discoveries in science and medicine.

References

  • Rais, R., et al. (2017). Discovery of 6-Diazo-5-oxo- l -norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Pashkov, V., et al. (2016). Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry. PLoS One. Available at: [Link]

  • Inxight Drugs. (n.d.). NORLEUCINE. National Center for Advancing Translational Sciences. Available at: [Link]

  • Agilent Technologies. (2016). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Agilent. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Norleucine, (+-)-. PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). L-Norleucine. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Norleucine. Wikipedia. Available at: [Link]

  • Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. Available at: [Link]

  • Pansare, S. V., et al. (1992). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. Available at: [Link]

  • FooDB. (2011). Showing Compound L-Norleucine (FDB022699). FooDB. Available at: [Link]

  • Wikipedia. (n.d.). 6-Diazo-5-oxo-L-norleucine. Wikipedia. Available at: [Link]

Sources

Exploratory

Applications of 6-(Benzyloxy)-L-norleucine in peptidomimetics

Whitepaper: Engineering Protease Selectivity: The Role of 6-(Benzyloxy)-L-norleucine in Advanced Peptidomimetics and Activity-Based Probes Executive Summary In the rapidly evolving field of peptidomimetics and targeted d...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Engineering Protease Selectivity: The Role of 6-(Benzyloxy)-L-norleucine in Advanced Peptidomimetics and Activity-Based Probes

Executive Summary

In the rapidly evolving field of peptidomimetics and targeted drug discovery, achieving absolute selectivity against highly homologous proteases remains a formidable challenge. Natural amino acids often lack the steric bulk and extended hydrophobic reach necessary to exploit unique sub-pockets within protease active sites. Enter 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) , a highly specialized unnatural amino acid (UAA). By combining a flexible aliphatic spacer with a bulky, aromatic benzyloxy cap, L-Nle(O-Bzl) allows researchers to probe deep, non-canonical "exo-pockets."

As a Senior Application Scientist, I have observed that the strategic incorporation of L-Nle(O-Bzl) into fluorogenic substrates and Activity-Based Probes (ABPs) fundamentally alters enzyme kinetics, transforming promiscuous peptide scaffolds into ultra-selective chemical tools. This guide deconstructs the structural rationale, field-proven applications, and synthetic methodologies for leveraging L-Nle(O-Bzl) in advanced peptide engineering.

Structural Rationale: The Anatomy of 6-(Benzyloxy)-L-norleucine

To understand the utility of L-Nle(O-Bzl), one must analyze its molecular architecture. The side chain consists of a four-carbon aliphatic chain (-CH₂-CH₂-CH₂-CH₂-) terminating in an ether linkage to a benzyl group (-O-CH₂-C₆H₅)[1].

This dual-domain structure provides two distinct mechanistic advantages:

  • Extended Hydrophobic Reach: The aliphatic stem mimics the linear hydrocarbon chains of natural amino acids like lysine or arginine, allowing it to thread through narrow, hydrophobic S-pockets.

  • Aromatic Anchoring: The terminal benzyloxy group acts as a steric wedge. In standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), benzyl ethers on aliphatic alcohols are highly stable to standard Trifluoroacetic Acid (TFA) cleavage. Thus, the O-Bzl group remains intact on the final peptide, serving as a permanent structural feature that can lock into adjacent "exo-pockets" via π

    π stacking or enhanced van der Waals interactions.

Targeted Protease Profiling: Mechanistic Case Studies

The true power of L-Nle(O-Bzl) is revealed when mapping the extended catalytic preferences of proteases using Hybrid Combinatorial Substrate Libraries (HyCoSuL).

Human Neutrophil Elastase (HNE) and the "Exo-Pocket" Discovery

HNE is notoriously difficult to target selectively due to its shallow active site. Historically, the P4 position of HNE substrates was restricted to small residues like Alanine (e.g., the standard AAPV sequence). However, crystallographic and kinetic profiling of the ABP "PK101" revealed a paradigm shift.

When L-Nle(O-Bzl) is placed at the P4 position, its aliphatic stem binds the S4 pocket conventionally. Unexpectedly, the bulky O-Bzl group extends beyond the S4 pocket into a previously uncharacterized, highly hydrophobic "exo-pocket" formed by Phe215, Ala227, and a Cys168-Cys182 disulfide bond[2]. This dual-binding mechanism increases the kcat​/Km​ by over 7,000-fold compared to the standard AAPV substrate, achieving a 900-fold selectivity over the closely related protease Proteinase 3 (PR3)[2].

HNE_Binding Probe PK101 Probe (Nle(O-Bzl) at P4) S4 HNE S4 Pocket (Binds Aliphatic Stem) Probe->S4 Aliphatic Chain Exo HNE Exo-Pocket (Phe215, Ala227, Cys168-182) Probe->Exo O-Bzl Group Specificity Ultra-Selective Binding (7,000-fold > AAPV) S4->Specificity Exo->Specificity

Fig 1. Mechanistic pathway of L-Nle(O-Bzl) engaging the HNE S4 and Exo-pockets to drive selectivity.

Granzyme B (GrB): Distinguishing Apoptotic Pathways

Granzyme B (GrB) cleaves substrates after Aspartate (P1-Asp), a trait it shares with caspases, making selective optical detection in live cells highly problematic[3]. To differentiate GrB from caspases, researchers targeted the S2 subsite. Profiling revealed that the GrB S2 pocket is exceptionally capacious. While caspases reject bulky modifications here, GrB readily accommodates the large, flexible structure of L-Nle(O-Bzl)[3]. Incorporating this UAA at the P2 position (e.g., in the sequence Ac-Ile-Glu-Nle(O-Bzl)-Asp-ACC) yields a substrate that selectively illuminates GrB activity without caspase cross-reactivity[3].

Coagulation Cascade and Cathepsin C
  • Factor XIa (fXIa) & Activated Protein C (APC): In the coagulation cascade, the S2 pocket of fXIa and APC shows a strong tolerance for bulky benzyl-equipped amino acids. L-Nle(O-Bzl) achieves 58% relative activity for fXIa and 73% for APC at the P2 position, providing a critical building block for distinguishing these proteases from Thrombin, which prefers basic residues (Arg/Lys)[4][5].

  • Cathepsin C (CatC): For human CatC, optimal substrates require highly hydrophobic residues at the P1 position. L-Nle(O-Bzl) serves as a premier P1 candidate, enabling the development of sensitive Fluorescence Resonance Energy Transfer (FRET) peptides to monitor CatC-driven activation of pro-inflammatory serine proteases[6][7].

Quantitative Activity Landscape

To facilitate rapid experimental design, the following table synthesizes the kinetic impact of L-Nle(O-Bzl) across key protease targets.

Target ProteaseSubsite TargetedOptimal Sequence ContextKinetic Impact / Relative Activity
Human Neutrophil Elastase (HNE) P4Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC7,000-fold higher kcat​/Km​ than standard AAPV; 900-fold selectivity over PR3.
Granzyme B (GrB) P2Ac-Ile-Glu-Nle(O-Bzl)-Asp-ACCHighly tolerated; eliminates cross-reactivity with caspases.
Activated Protein C (APC) P2Ac-Ala-Arg-Leu-Nle(O-Bzl)-ACC73% recognition relative to champion substrate.
Factor XIa (fXIa) P2S2 Profiling Library58% activity; demonstrates accommodation of bulky benzyl groups.
Cathepsin C (CatC) P1Dipeptide FRET LibraryServes as the optimal hydrophobic P1 residue for human CatC orthologs.

Advanced Synthesis Protocol: SPPS Integration

Incorporating Fmoc-L-Nle(O-Bzl)-OH into a peptide sequence requires specific synthetic considerations. The bulky benzyloxy group can introduce mild steric hindrance during coupling. The following protocol is designed as a self-validating system to ensure high-fidelity synthesis of ABPs.

Step-by-Step Methodology

Step 1: Resin Swelling & Deprotection

  • Action: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Causality: Swelling ensures the polymer matrix is fully open, allowing uniform accessibility to the primary amines.

Step 2: Amino Acid Activation & Coupling

  • Action: Dissolve 4.0 equivalents of Fmoc-L-Nle(O-Bzl)-OH (0.4 mmol) and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Pre-activate for 2 minutes, then add to the resin. Agitate for 2 hours.

  • Causality: Due to the extended, bulky side chain of Nle(O-Bzl), standard coupling reagents (like DIC/Oxyma) may result in incomplete reactions. HATU is a highly efficient uronium-based coupling reagent that accelerates the formation of the active ester, overcoming steric hindrance and preventing deletion sequences.

Step 3: Self-Validation (The Kaiser Test)

  • Action: Remove a few resin beads, wash with DCM, and perform a Kaiser (ninhydrin) test.

  • Validation Logic: A negative result (beads remain yellow/colorless) confirms >99% coupling efficiency. A positive result (blue beads) indicates unreacted amines, triggering an immediate, mandatory double-coupling step using a different chemistry (e.g., PyBOP/DIPEA) to ensure sequence integrity.

Step 4: Cleavage & Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O for 2.5 hours.

  • Causality: Standard protecting groups (like t-Bu on Ser/Thr) are highly TFA-labile and will be stripped away. However, the benzyl ether (O-Bzl) on the aliphatic norleucine side chain is fundamentally stable to 95% TFA. This chemical property is the crux of the strategy: it guarantees the O-Bzl group survives the cleavage intact, remaining on the final peptide to interact with the target protease's exo-pocket.

Step 5: Precipitation and LC-MS Verification

  • Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify via RP-HPLC and verify the mass via ESI-MS.

SPPS_Workflow Resin 1. Resin Swelling & Deprotection (20% Piperidine/DMF) Coupling 2. Coupling Fmoc-Nle(O-Bzl)-OH (HATU/DIPEA, 2 hrs) Resin->Coupling Validation 3. Kaiser Test Validation (Yellow = Pass, Blue = Re-couple) Coupling->Validation Cleavage 4. TFA Cleavage (O-Bzl remains intact) Validation->Cleavage Purification 5. RP-HPLC & LC-MS (Final Verification) Cleavage->Purification

Fig 2. Self-validating SPPS workflow for the incorporation of L-Nle(O-Bzl).

Conclusion

The transition from natural amino acids to highly tailored UAAs like 6-(Benzyloxy)-L-norleucine represents a critical leap in peptidomimetic design. By exploiting the chemical stability of the benzyl ether during synthesis and its unique spatial geometry during biological assays, researchers can unlock unprecedented levels of selectivity. Whether probing the hidden exo-pockets of HNE or distinguishing the subtle subsite nuances between Granzyme B and caspases, L-Nle(O-Bzl) is an indispensable tool in the modern drug developer's arsenal.

References

  • Brookhaven National Laboratory - OSTI. (n.d.). PK101 reveals an 'exo-pocket' endemic to HNE adjacent to the S4 pocket.
  • Advanced ChemBlocks. (2026). 6-(Benzyloxy)
  • National Institutes of Health (NIH) / PMC. (n.d.).
  • BizGenius / ACS Chemical Biology. (2023). Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma.
  • RSC Publishing. (2022). Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma. Royal Society of Chemistry.
  • ResearchGate / Pharmacology & Therapeutics. (2018).

Sources

Foundational

Harnessing Chemical Versatility: A Technical Guide to 6-(Benzyloxy)-L-norleucine in Non-Canonical Amino Acid Research

Abstract The introduction of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug discovery, offering tools to expand the chemical functionality beyond the 20 canoni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug discovery, offering tools to expand the chemical functionality beyond the 20 canonical building blocks.[1] Among the diverse arsenal of available ncAAs, 6-(Benzyloxy)-L-norleucine stands out as a versatile tool for introducing a latent hydroxyl group into a peptide or protein sequence. This guide provides a comprehensive overview of its properties, strategic incorporation, and applications. We will delve into the rationale behind its design, detailing the critical role of the benzyl ether as a protecting group, and provide field-tested protocols for its deprotection to unmask a reactive hydroxyl moiety. This powerful handle enables a host of subsequent site-specific modifications, making 6-(Benzyloxy)-L-norleucine an invaluable asset for researchers aiming to create novel protein structures, develop advanced therapeutics, and probe biological function with surgical precision.[1][2]

The Strategic Advantage of Non-Canonical Amino Acids

The central dogma of biology restricts the proteinogenic alphabet to just 20 canonical amino acids. While this set provides remarkable functional diversity, it lacks certain chemical functionalities that are crucial for advanced applications. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are compounds that are not naturally found in the polypeptide chains of living cells.[1] Their integration into proteins through chemical synthesis or engineered cellular machinery allows for the introduction of unique side chains and backbones.[1] This expansion of the genetic code is a powerful strategy in protein engineering, enabling the creation of proteins with enhanced activity, improved stability, and novel functions for applications ranging from drug discovery to biopharmaceutical manufacturing.[1][2]

6-(Benzyloxy)-L-norleucine is a synthetic derivative of the non-canonical amino acid norleucine. Norleucine itself is an isomer of leucine and has been used to probe the role of methionine in proteins, as it is a close structural mimic (isostere) but lacks the oxidizable sulfur atom.[3][4] The addition of a benzyloxy group to the terminus of the norleucine side chain transforms it from a simple hydrophobic residue into a protected, functional building block.

Core Properties of 6-(Benzyloxy)-L-norleucine

A clear understanding of the physicochemical properties of this ncAA is fundamental to its effective use in the laboratory.

PropertyValueSource
IUPAC Name (2S)-2-amino-6-(benzyloxy)hexanoic acid[5][6]
CAS Number 625845-34-3[5][6]
Molecular Formula C₁₃H₁₉NO₃[5]
Molecular Weight 237.3 g/mol [5]
Appearance White, water-soluble solid[3]
Storage Temp. 2-8°C[6]

The key feature is the benzyl ether linkage (—O–CH₂–C₆H₅) at the 6-position of the hexanoic acid backbone. This group serves as a robust protecting group for the hydroxyl functionality, preventing it from undergoing undesirable side reactions during the process of peptide synthesis.

Incorporation into Peptides and Proteins: A Strategic Workflow

The primary utility of 6-(Benzyloxy)-L-norleucine is its seamless integration into peptide sequences using standard synthesis methodologies, followed by a specific deprotection step to reveal the functional 6-hydroxy-L-norleucine residue.

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this ncAA is through automated or manual Solid-Phase Peptide Synthesis (SPPS). For this process, the amino group of 6-(Benzyloxy)-L-norleucine is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc-protected monomer can be readily used in standard SPPS cycles, where it is coupled to the growing peptide chain on a solid support. The benzyl ether on the side chain is orthogonal to the Fmoc (N-terminus) and acid-labile (C-terminus/side chain) protecting groups commonly used in SPPS, meaning it remains intact throughout the synthesis and cleavage from the resin.

General Experimental and Logic Workflow

The overall strategy involves a multi-stage process, beginning with the protected amino acid and culminating in a functionalized peptide ready for downstream applications. This workflow ensures that the reactive hydroxyl group is only revealed when needed, providing complete control over the modification site.

G cluster_synthesis Synthesis Phase cluster_activation Activation Phase cluster_application Application Phase A Fmoc-6-(Benzyloxy)-L-norleucine B Solid-Phase Peptide Synthesis (SPPS) A->B Coupling Cycles C Cleavage from Resin B->C e.g., TFA Cocktail D Protected Peptide in Solution C->D Purification (HPLC) E Side-Chain Deprotection (Hydrogenolysis) D->E Pd/C, H₂ Source F Peptide with 6-Hydroxy-L-norleucine E->F G Site-Specific Modification F->G Purification & Analysis H Functionalized Bioconjugate G->H e.g., Conjugation, Phosphorylation

Caption: Workflow for incorporating and utilizing 6-(Benzyloxy)-L-norleucine.

Unmasking the Functionality: The Deprotection Protocol

The removal of the benzyl ether protecting group is the critical step that transforms the inert side chain into a reactive hydroxyl group. The most reliable and widely used method for this transformation is catalytic hydrogenolysis. This reaction is highly efficient and chemoselective, typically leaving other functional groups within a peptide unharmed.[7]

The Chemistry of Deprotection

Hydrogenolysis involves the cleavage of the carbon-oxygen bond in the benzyl ether by hydrogen gas, catalyzed by a transition metal, most commonly palladium on a carbon support (Pd/C). The reaction is clean, with toluene being the primary byproduct.

Sources

Exploratory

6-(Benzyloxy)-L-norleucine: A Strategic Unnatural Amino Acid Building Block in Protease Probe and Inhibitor Design

Executive Summary & Structural Rationale In the highly specialized field of protease-targeted drug discovery, natural amino acids often lack the structural diversity required to achieve high selectivity and binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the highly specialized field of protease-targeted drug discovery, natural amino acids often lack the structural diversity required to achieve high selectivity and binding affinity. Shallow or highly capacious protease active sites demand engineered building blocks that can exploit subtle topographical nuances. 6-(Benzyloxy)-L-norleucine (also known as L-Nle(O-Bzl); CAS: 625845-34-3) [1] has emerged as a premier unnatural amino acid for this purpose.

The causality behind its efficacy lies in its bipartite structure:

  • Extended Aliphatic Stem (Norleucine): The linear four-carbon side chain provides extensive van der Waals interactions, allowing the residue to traverse deep binding channels.

  • Terminal Aromatic Ether (Benzyloxy): The bulky, hydrophobic benzyl group, tethered via a flexible ether linkage, acts as an anchor. This flexibility allows the aromatic ring to pivot and lock into extended hydrophobic subsites—often termed "exo-pockets"—that are inaccessible to standard natural amino acids.

By incorporating L-Nle(O-Bzl) into specific positions (P1, P2, or P4) of peptide-based substrates, researchers can design self-validating activity-based probes (ABPs) and fluorogenic substrates with unprecedented selectivity profiles.

Subsite Mapping: Target Proteases and Pocket Specificity

The strategic placement of L-Nle(O-Bzl) within a peptide sequence dictates its biological application. Below is an analysis of how this building block exploits the active site architecture of four critical therapeutic targets.

Human Neutrophil Elastase (HNE) – Exploiting the S4 "Exo-Pocket"

HNE is a primary driver of tissue damage in chronic inflammatory diseases. Historically, HNE has been difficult to target due to its shallow active site. However, crystallographic studies of ABPs (such as PK101) reveal that placing L-Nle(O-Bzl) at the P4 position dramatically increases binding strength. The backbone and aliphatic stem bind the standard S4 pocket, but the terminal O-Bzl group extends into a unique "exo-pocket" formed by Phe215, Ala227, and a nearby disulfide bond. This structural exploitation yields a 7,000-fold increase in catalytic efficiency ( kcat​/Km​ ) compared to standard aliphatic residues [5].

Granzyme B (GrB) – Filling the Capacious S2 Pocket

Granzyme B, secreted by Natural Killer (NK) cells, is vital for inducing apoptosis in target cancer cells. To non-invasively monitor NK cell activity, probes must differentiate GrB from structurally similar caspases. While the GrB S1 pocket strictly requires Aspartate, Hybrid Combinatorial Substrate Library (HyCoSuL) screening demonstrates that the S2 pocket is highly capacious. L-Nle(O-Bzl) at the P2 position perfectly fills this void, generating highly selective fluorogenic probes (e.g., Ac-Ile-Glu-Nle(O-Bzl)-Asp-ACC) that do not cross-react with caspases [2].

Factor XIa (fXIa) – Profiling the S2 Pocket for Antithrombotics

Factor XIa is a prime target for next-generation anticoagulants because its inhibition reduces thrombosis risk without inherently increasing bleeding risk. Profiling of the fXIa S2 subsite revealed a strong preference for bulky benzyl groups. L-Nle(O-Bzl) is exceptionally well-accommodated here, facilitating the development of selective BODIPY-FL fluorescent ABPs used to image and inhibit fXIa activity directly in human plasma [3].

Cathepsin C (CatC) – Targeting the P1 Position

Cathepsin C activates pro-inflammatory serine proteases in the bone marrow. Transitory pharmacological blockade of CatC is a major therapeutic strategy for autoimmune disorders. In the development of sensitive Fluorescence Resonance Energy Transfer (FRET) peptides for CatC, L-Nle(O-Bzl) serves as an optimal hydrophobic residue at the P1 position , driving high-affinity interactions necessary for accurate kinetic monitoring [4].

PocketMapping cluster_targets Target Proteases & Pockets Nle 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) HNE Human Neutrophil Elastase S4 'Exo-Pocket' Nle->HNE GrB Granzyme B Capacious S2 Pocket Nle->GrB fXIa Factor XIa S2 Pocket Nle->fXIa CatC Cathepsin C P1 Position Nle->CatC App1 Activity-Based Probes (e.g., PK101) HNE->App1 App2 Fluorogenic Substrates (NK Cell Monitoring) GrB->App2 App3 Antithrombotic Inhibitors fXIa->App3 App4 FRET Peptides (Inflammation) CatC->App4

Caption: Mapping L-Nle(O-Bzl) subsite targeting across key proteases for drug discovery.

Quantitative Data Summary

The following table synthesizes the kinetic and structural parameters associated with L-Nle(O-Bzl) incorporation across different therapeutic targets.

Target ProteaseBinding PocketStructural RationaleApplication / Probe TypeKey Benefit
HNE S4O-Bzl group anchors into the adjacent hydrophobic "exo-pocket".Activity-Based Probe (PK101)7,000-fold increase in kcat​/Km​ vs. standard aliphatic residues.
GrB S2Fills the capacious S2 void, preventing caspase cross-reactivity.Fluorogenic Substrate (ACC-labeled)Enables non-invasive optical detection of NK cell activity.
fXIa S2Strong hydrophobic stacking in the S2 subsite.Fluorescent ABP (BODIPY-FL)Selective labeling in complex human plasma.
CatC P1High affinity for bulky, hydrophobic P1 residues.FRET Peptide SubstrateHigh-sensitivity monitoring of pro-inflammatory activation.

Experimental Workflow: Synthesis of an Activity-Based Fluorogenic Probe

To ensure trustworthiness and reproducibility, the following self-validating protocol details the incorporation of L-Nle(O-Bzl) into an ACC (7-amino-4-carbamoylmethylcoumarin) fluorogenic substrate using Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

Phase 1: Resin Preparation and Loading

  • Resin Selection: Utilize a Rink Amide AM resin to yield a C-terminal amide upon cleavage, mimicking the natural peptide backbone.

  • Fluorophore Attachment: Couple Fmoc-ACC-OH to the resin. Causality: ACC is chosen because its fluorescence is highly quenched when amide-bound but emits strongly at 460 nm upon proteolytic cleavage, creating a self-reporting system.

Phase 2: Iterative SPPS and L-Nle(O-Bzl) Coupling 3. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM. 4. Coupling of Fmoc-L-Nle(O-Bzl)-OH:

  • Pre-activate 3 equivalents of Fmoc-L-Nle(O-Bzl)-OH with HATU and DIPEA in DMF.

  • Causality: HATU is required over standard carbodiimides (like DIC) to overcome the steric hindrance caused by the bulky benzyloxy side chain during coupling.

  • React for 2 hours at room temperature. Monitor completion via the Kaiser test.

  • Sequence Completion: Repeat deprotection and coupling steps for the remaining amino acids in the sequence (e.g., P3 and P4 residues).

Phase 3: Cleavage and Validation 6. Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. The O-Bzl ether linkage is generally stable to standard TFA cleavage, preserving the unnatural side chain. 7. Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). 8. Kinetic Assay Validation: Incubate the purified probe (1–50 µM) with the target recombinant protease (e.g., GrB or fXIa) in assay buffer. Measure fluorescence release (Ex: 355 nm / Em: 460 nm) over 30 minutes to calculate kcat​ and Km​ , validating the probe's efficacy.

Workflow Resin 1. Resin Loading (ACC-Fluorophore) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling 3. Nle(O-Bzl) Coupling (HATU/DIPEA) Deprotect->Coupling Cleavage 4. TFA Cleavage & Purification Coupling->Cleavage Assay 5. Kinetic Validation (Fluorescence Assay) Cleavage->Assay

Caption: Step-by-step SPPS workflow for synthesizing Nle(O-Bzl)-based fluorogenic probes.

References

  • Janiszewski, T., et al. (2020). Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes. Journal of Biological Chemistry, 295(28), 9567-9582.[Link]

  • Modrzycka, S., et al. (2023). Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma. Journal of Medicinal Chemistry, 66(6), 3785-3797.[Link]

  • Korkmaz, B., et al. (2018). Therapeutic targeting of cathepsin C: from pathophysiology to treatment. Pharmacology & Therapeutics, 190, 202-236.[Link]

  • Kasperkiewicz, P., et al. (2014). PK101 reveals an 'exo-pocket' endemic to HNE adjacent to the S4 pocket. OSTI / Brookhaven National Laboratory.[Link]

Foundational

The Solubility Profile of 6-(Benzyloxy)-L-norleucine: A Technical Guide to Solvent Dynamics and Assay Integration

Executive Summary 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) is a highly specialized unnatural amino acid pivotal in the design of activity-based probes (ABPs) and fluorogenic substrates. The incorporation of a bulky benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) is a highly specialized unnatural amino acid pivotal in the design of activity-based probes (ABPs) and fluorogenic substrates. The incorporation of a bulky benzyloxy group at the 6-position of the aliphatic chain provides exceptional binding affinity to the S2, S3, or S4 pockets of key serine proteases, including Human Neutrophil Elastase (HNE)[1], Granzyme B[2], and Factor XIa[3]. However, this massive lipophilic modification drastically alters the solubility profile of the amino acid compared to native aliphatic residues.

As a Senior Application Scientist, I frequently observe that mishandling the solvation of L-Nle(O-Bzl) leads to assay artifacts, aggregation-based false positives, and failed peptide couplings. This whitepaper deconstructs the thermodynamic causality behind its solubility and provides field-proven, self-validating protocols for its use in both aqueous biological assays and organic synthesis.

Physicochemical Causality and Solvent Dynamics

To understand the solubility of 6-(Benzyloxy)-L-norleucine, we must analyze its structural dichotomy. At physiological pH, the unprotected monomer is a zwitterion. While the α -amino and α -carboxylate groups strongly interact with water via hydrogen bonding, the 6-carbon aliphatic chain and the terminal benzyl ether create a massive hydrophobic cavity. The entropic penalty of forming a water clathrate around this benzyloxy tail overrides the enthalpic gain of solvating the zwitterion, resulting in poor aqueous solubility.

When incorporated into a peptide sequence, the zwitterionic backbone is consumed by amide bonds, leaving the highly lipophilic benzyloxy side chain to dictate the local solubility profile of the probe. During Solid-Phase Peptide Synthesis (SPPS), the compound is typically utilized as Fmoc-L-Nle(6-OBzl)-OH. The addition of the Fmoc protecting group extinguishes any remaining polarity and adds a second massive aromatic system, making the molecule entirely insoluble in water and requiring polar aprotic solvents to disrupt intermolecular π−π stacking[4].

Table 1: Solubility Profile of 6-(Benzyloxy)-L-norleucine and Derivatives
SolventDielectric Constant ( ϵ )Unprotected L-Nle(O-Bzl)Fmoc-L-Nle(6-OBzl)-OHMechanistic Rationale
Water (pH 7.4) 80.1Poor (< 1 mM)InsolubleEntropic penalty of solvating the lipophilic benzyloxy tail dominates hydration.
DMSO 46.7High (> 50 mM)High (> 100 mM)High dipole moment and lack of H-bond donors perfectly solvate the hydrophobic aromatic systems.
DMF / NMP 36.7 / 32.2ModerateHigh (> 100 mM)Standard SPPS solvents; effectively disrupt π−π stacking of the Fmoc and benzyl groups.
DCM 8.93InsolubleSparingly SolubleLow polarity is insufficient to solvate the highly structured crystalline lattice of the protected amino acid[4].
Methanol 32.7ModeratePoorProtic nature competes with intramolecular hydrogen bonding, but lacks the lipophilic cavity accommodation of DMSO.

Thermodynamic Drivers of Protease Binding

Why utilize such a difficult-to-solubilize residue? The answer lies in the thermodynamics of desolvation. For instance, Factor XIa strongly prefers bulky benzyl groups in its S3 subsite, making L-Nle(O-Bzl) an ideal scaffold for selective probes[3]. When the peptide is in an aqueous solution, the hydrophobic benzyloxy group forces water molecules into a highly ordered, low-entropy state. When the benzyloxy group enters the hydrophobic S3/S4 pocket of a protease, these ordered water molecules are released into the bulk solvent. This massive increase in entropy ( ΔS>0 ) is the primary thermodynamic driver for the high-affinity binding observed in these assays.

G2 Nle Lipophilic Benzyloxy Tail (Aqueous Solvation Penalty) Sol Release of Ordered Water (Entropic Gain, ΔS > 0) Nle->Sol Drives Pock Protease S3/S4 Pocket (Hydrophobic Environment) Sol->Pock Enters Bind High-Affinity Probe Binding (Target Engagement) Pock->Bind Yields

Caption: Thermodynamic desolvation of the benzyloxy tail driving protease pocket binding.

Strategic Solubilization Workflows

To prevent the lipophilic nature of L-Nle(O-Bzl) from compromising your research, I have outlined two self-validating protocols for its application.

Protocol 1: Aggregate-Free Solubilization for Aqueous Protease Assays

Introducing highly lipophilic L-Nle(O-Bzl) peptide probes into an aqueous buffer often triggers nano-precipitation, which can sequester the enzyme and cause false-positive inhibition.

  • Step 1: Primary Solubilization. Weigh the lyophilized L-Nle(O-Bzl) peptide probe and dissolve in 100% anhydrous DMSO to achieve a 10 mM master stock.

    • Causality: DMSO's high dielectric constant perfectly solvates the hydrophobic benzyl groups while preventing premature hydrolysis of the probe.

  • Step 2: Vortex and Sonication. Sonicate in a water bath at 25°C for 5 minutes.

    • Self-Validation: The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO, which will seed aggregation.

  • Step 3: Aqueous Dilution. Dilute the stock into the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final working concentration of <100 µM, ensuring the final DMSO concentration remains 1% (v/v).

  • Step 4: DLS/Nephelometry Verification.

    • Self-Validation: Measure the assay solution at 600 nm (OD600) or via Dynamic Light Scattering (DLS). An OD600 > 0.01 or DLS peaks > 10 nm indicates colloidal aggregation. If detected, add 0.01% Tween-20 or CHAPS to the buffer to stabilize the hydrophobic tail.

G1 A L-Nle(O-Bzl) Peptide Probe (Lyophilized Powder) B Primary Solubilization (100% DMSO, 10-50 mM) A->B C Vortex & Sonication (Self-Validation: Visual Clarity) B->C D Aqueous Dilution (Buffer pH 7.4, <1% DMSO) C->D E Nephelometry / DLS (Self-Validation: No Aggregation) D->E F Ready for Protease Assay (e.g., Factor XIa, HNE) E->F

Caption: Stepwise solubilization workflow ensuring aggregate-free aqueous assay conditions.

Protocol 2: Solubilization and Activation for SPPS

Coupling Fmoc-L-Nle(6-OBzl)-OH requires overcoming severe steric hindrance and ensuring complete solvation prior to activation.

  • Step 1: Resin Swelling. Swell the peptide resin in DMF for 30 minutes to maximize pore accessibility.

  • Step 2: Amino Acid Solubilization. Dissolve 3.0 equivalents of Fmoc-L-Nle(6-OBzl)-OH in minimal DMF (approx. 0.1 M concentration).

    • Causality: High concentration drives the thermodynamic coupling efficiency, but requires DMF to prevent precipitation of the highly aromatic protected amino acid.

  • Step 3: Activation. Add 2.9 equivalents of HATU and 6.0 equivalents of DIPEA.

    • Self-Validation: A color change to pale yellow/orange confirms the formation of the active OBt ester. If the solution turns cloudy, the concentration has exceeded the solubility limit; immediately add 10% NMP to rescue the solution.

  • Step 4: Coupling and Verification. React for 60 minutes. Perform a Kaiser test.

    • Self-Validation: A yellow/colorless bead indicates successful coupling. A blue bead indicates incomplete reaction due to the steric bulk of the benzyloxy group, necessitating a mandatory double-coupling cycle.

References

  • Kasperkiewicz, P., et al. "Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma." ACS Publications. URL: [Link]

  • Lechtenberg, B. C., et al. "The Elastase-PK101 structure: Mechanism of an ultrasensitive activity-based probe revealed." OSTI / Brookhaven National Laboratory. URL: [Link]

  • Janiszewski, T., et al. "Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes." National Institutes of Health (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Incorporating 6-(Benzyloxy)-L-norleucine into Synthetic Peptides

Introduction & Mechanistic Rationale Unnatural amino acids (UAAs) are indispensable for overcoming the limitations of natural peptide sequences, particularly in the design of highly selective activity-based probes (ABPs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unnatural amino acids (UAAs) are indispensable for overcoming the limitations of natural peptide sequences, particularly in the design of highly selective activity-based probes (ABPs) and fluorogenic substrates. 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) is a rationally selected UAA that provides exceptional binding strength and specificity for target proteases[1].

Causality of Structural Design : L-Nle(O-Bzl) features a long aliphatic stem terminating in a bulky, aromatic benzyl ether. This unique architecture solves critical challenges in protease profiling:

  • Human Neutrophil Elastase (HNE) : HNE possesses a notoriously shallow active site, making selective targeting difficult. However, structural studies reveal that when L-Nle(O-Bzl) is placed at the P4 position, its aliphatic stem binds the S4 pocket, while the O-Bzl group extends into a unique "exo-pocket" formed by Phe215 and Ala227[1]. This interaction increases the catalytic efficiency ( kcat​/KM​ ) to 4.79×107 M−1s−1 , surpassing standard substrates by over 7,000-fold[1].

  • Granzyme B (GrB) : The S2 pocket of GrB is highly capacious. The incorporation of L-Nle(O-Bzl) at the P2 position perfectly fills this cavity via hydrophobic interactions, distinguishing GrB activity from off-target caspases[2].

  • Coagulation Proteases : Thrombin and Activated Protein C (APC) demonstrate a strong preference for bulky hydrophobic residues equipped with benzyl groups at the P4 position, facilitating parallel imaging in human plasma[3].

Experimental Design Principles (Self-Validating Systems)

When incorporating Fmoc-L-Nle(6-OBzl)-OH via Solid-Phase Peptide Synthesis (SPPS), two critical chemical principles dictate the workflow:

  • Overcoming Steric Hindrance : The bulky nature of the O-Bzl group can severely reduce coupling kinetics. High-efficiency coupling reagents (e.g., HATU) and mandatory double-coupling cycles act as a self-validating system to prevent deletion sequences[3].

  • Orthogonal Stability : The aliphatic benzyl ether is remarkably stable to standard 95% Trifluoroacetic acid (TFA) cleavage cocktails. Unlike benzyl protecting groups on phenols (e.g., Tyrosine) or carboxylic acids (e.g., Asp/Glu) which are rapidly cleaved by TFA, the aliphatic ether of 6-hydroxy-norleucine remains intact. This allows the O-Bzl group to act as a permanent pharmacophore rather than a transient protecting group.

Visualization of Workflows and Mechanisms

SPPS_Workflow A Resin Preparation (Swelling in DCM/DMF, 30 min) B Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) A->B C Activation of Fmoc-L-Nle(6-OBzl)-OH (3 eq AA, 2.9 eq HATU, 6 eq DIPEA) B->C D Primary Coupling (Room Temp, 60 min) C->D E Secondary Coupling (Recommended) (Fresh Reagents, 45 min) D->E F Washing & Capping (DMF washes, Ac2O/Pyridine) E->F F->B Next Cycle G Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O, 2 hr) F->G H Final Peptide (Intact O-Bzl Group) Ready for HPLC Purification G->H

Workflow for Fmoc-SPPS incorporating the bulky L-Nle(O-Bzl) residue.

Protease_Interaction cluster_0 Protease Active Site (e.g., HNE) cluster_1 L-Nle(O-Bzl) Residue S4 S4 Pocket (Hydrophobic Core) Exo Exo-Pocket (Phe215, Ala227) Nle Peptide Backbone Nle->S4 H-bonds Stem Aliphatic Stem Nle->Stem Stem->S4 Van der Waals Bzl O-Bzl Group Stem->Bzl Bzl->Exo Hydrophobic/Pi-Pi

Structural mechanism of L-Nle(O-Bzl) binding within the HNE S4 and exo-pockets.

Step-by-Step SPPS Protocol

Materials and Reagents
  • Resin : Rink Amide AM resin (loading ~0.6–0.8 mmol/g) for C-terminal amides, or Wang resin for C-terminal acids[3].

  • Amino Acid : Fmoc-L-Nle(6-OBzl)-OH (CAS: 625845-34-3)[4].

  • Coupling Reagents : HATU and DIPEA (N,N-Diisopropylethylamine).

  • Solvents : Peptide-synthesis grade DMF, DCM.

Resin Swelling and Deprotection
  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Swell the resin in 1:1 DCM/DMF for 30 minutes at room temperature. Drain completely.

  • Add 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group[3].

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Coupling of Fmoc-L-Nle(6-OBzl)-OH

Expert Insight: Due to the extended aliphatic chain and bulky benzyl ether, the local concentration of the activated ester must be maximized.

  • Prepare the coupling mixture: 3.0 equivalents (0.3 mmol) of Fmoc-L-Nle(6-OBzl)-OH and 2.9 equivalents (0.29 mmol) of HATU in minimal DMF (typically 1-2 mL).

  • Add 6.0 equivalents (0.6 mmol) of DIPEA to the mixture. Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin. Agitate at room temperature for 60 to 90 minutes.

  • Drain the reaction vessel and wash with DMF (3 × 1 min).

  • Self-Validating Step (Double Coupling) : To guarantee >99% coupling efficiency and prevent truncated sequences, repeat steps 1-4 with fresh reagents for an additional 45 minutes.

  • Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines.

Capping and Elongation
  • If the Kaiser test is slightly positive, cap unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

  • Proceed with standard Fmoc deprotection and subsequent amino acid couplings to complete the desired peptide sequence.

Cleavage and Global Deprotection
  • Once the sequence is complete and the final N-terminal Fmoc is removed (or acetylated), wash the resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O.

  • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature. Causality Note: The aliphatic O-Bzl ether on the norleucine side chain is completely stable under these acidic conditions. It will not be cleaved, ensuring the pharmacophore remains intact on the final peptide.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet twice with cold ether, and dry prior to HPLC purification.

Quantitative Data Summaries

Table 1: Kinetic Advantages of L-Nle(O-Bzl) Incorporation in HNE Substrates | Substrate Sequence | P4 Residue | kcat​/KM​ ( M−1s−1 ) | Selectivity (HNE vs PR3) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ac-AAPV-ACC (Standard) | Alanine | ∼6.8×103 | Low |[1] | | Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC | L-Nle(O-Bzl) | 4.79×107 | 900-fold |[1] |

Table 2: Optimized SPPS Parameters for Fmoc-L-Nle(6-OBzl)-OH

Parameter Standard Amino Acids Fmoc-L-Nle(6-OBzl)-OH Rationale
Coupling Reagent HBTU / DIC HATU Overcomes steric hindrance of the bulky side chain.
Equivalents 3.0 eq 3.0 - 4.0 eq Drives reaction to completion.
Coupling Time 30 - 45 min 60 - 90 min (Double) Ensures complete acylation; prevents deletion errors.

| Cleavage Cocktail | 95% TFA / Scavengers | 95% TFA / Scavengers | Aliphatic O-Bzl is orthogonal/stable to TFA. |

References

  • Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes Source: National Institutes of Health (NIH) / PMC2

  • Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma Source: RSC Publishing 3

  • Structural Basis for the Specificity of Human Neutrophil Elastase (HNE) Probes Source: OSTI / Brookhaven National Laboratory 1

  • 6-(Benzyloxy)-L-norleucine 95% Product Specifications Source: Advanced ChemBlocks4

Sources

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Using 6-(Benzyloxy)-L-norleucine: Engineering Ultrasensitive Protease Probes

Executive Summary The incorporation of non-canonical amino acids into Solid-Phase Peptide Synthesis (SPPS) has fundamentally shifted the landscape of targeted diagnostics and therapeutics. 6-(Benzyloxy)-L-norleucine (com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into Solid-Phase Peptide Synthesis (SPPS) has fundamentally shifted the landscape of targeted diagnostics and therapeutics. 6-(Benzyloxy)-L-norleucine (commercially available as Fmoc-L-Nle(6-OBzl)-OH) is a highly specialized building block utilized to engineer ultrasensitive activity-based probes (ABPs) and fluorogenic substrates[1]. Unlike traditional SPPS strategies where benzyl ethers are removed during final cleavage, advanced probe design deliberately retains the O -benzyl group. This structural feature acts as a critical hydrophobic pharmacophore, perfectly mapping to the capacious sub-pockets of specific serine proteases such as Human Neutrophil Elastase (HNE) and Granzyme B (GrB)[2],[3].

This application note provides a comprehensive, mechanistically grounded guide to synthesizing, cleaving, and validating peptide sequences incorporating Nle(O-Bzl).

Mechanistic Grounding & Structural Biology

To understand the experimental handling of Fmoc-L-Nle(6-OBzl)-OH, one must first understand the causality behind its selection. Natural amino acids often lack the steric bulk and hydrophobicity required to differentiate between highly homologous protease active sites.

Targeting the HNE S4 "Exo-Pocket"

Human Neutrophil Elastase (HNE) plays a central role in inflammatory diseases and lower respiratory tract infections[4]. Structural mapping of HNE in complex with the ultrasensitive probe PK101 (Sequence: Nle(O-Bzl)-Met(O2)-Oic-Abu) reveals a unique architectural anomaly: HNE lacks an α -helix in its 170s loop, a feature present in related proteases like Cathepsin G[2].

  • The Causality: This missing helix exposes a hydrophobic "exo-pocket" at the S4 subsite. The long aliphatic chain of norleucine extends into this cavity, while the terminal benzyl ether provides optimal steric filling, driving unprecedented selectivity and binding affinity[5].

Exploiting the Granzyme B S2 Pocket

Granzyme B (GrB), a key effector in natural killer (NK) cell-mediated apoptosis, possesses a highly capacious S2 pocket[3].

  • The Causality: When Nle(O-Bzl) is positioned at the P2 site of a fluorogenic substrate, the flexible benzyl group perfectly fills the S2 cavity via robust Van der Waals interactions[3]. This structural complementarity significantly enhances the catalytic efficiency ( kcat​/KM​ ) over substrates utilizing natural amino acids.

G cluster_0 Peptide Probe (e.g., PK101) cluster_1 Human Neutrophil Elastase (HNE) P4 P4: Nle(O-Bzl) P3 P3: Met(O2) P4->P3 S4 S4 'Exo-Pocket' (Missing 170s α-helix) P4->S4 Hydrophobic filling P2 P2: Oic P3->P2 S3 S3 Pocket (Gly219 H-bond) P3->S3 H-bonding P1 P1: Abu P2->P1 S2 S2 Pocket P2->S2 Van der Waals S1 S1 Pocket P1->S1 Canonical binding

Fig 1. Mechanistic mapping of Nle(O-Bzl) to the HNE S4 exo-pocket, driving probe ultrasensitivity.

Chemical Properties & SPPS Logic

The fundamental logic of using Fmoc-L-Nle(6-OBzl)-OH in Fmoc-SPPS relies on orthogonal stability . In standard peptide synthesis, side-chain protecting groups (e.g., tBu, Trt, Boc) are highly acid-labile and are globally removed during Trifluoroacetic acid (TFA) cleavage[]. However, the primary benzyl ether on the 6-position of norleucine is highly stable to standard 95% TFA cleavage conditions. It typically requires strong acids (e.g., HF, TFMSA) or catalytic hydrogenation (Pd/C, H 2​ ) for removal.

By utilizing a standard TFA cleavage cocktail, researchers can selectively strip all canonical protecting groups while retaining the benzyl ether , yielding the final, biologically active probe in a single step[7].

G Resin Peptide-Resin (Rink Amide) Peptide Sequence: Ac-Nle(O-Bzl)-Met(O2)-Oic-Abu Resin->Peptide Attached Cleavage TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Peptide->Cleavage Output1 Standard Protections (tBu, Trt, Boc) CLEAVED Cleavage->Output1 Output2 Nle(O-Bzl) Benzyl Ether STABLE & RETAINED Cleavage->Output2 Final Final Unprotected Peptide with intact O-Bzl pharmacophore Output2->Final

Fig 2. SPPS cleavage logic demonstrating the orthogonal stability of the Nle(O-Bzl) benzyl ether.

Quantitative Data: Kinetic Advantages of Nle(O-Bzl)

The incorporation of Nle(O-Bzl) translates directly into measurable kinetic superiority. The table below summarizes the kinetic parameters of Granzyme B fluorogenic substrates, demonstrating how the bulky benzyl ether at the P2 position optimizes enzyme-substrate interactions[3].

Substrate IDP2 Residue KM​ ( μ M) kcat​ ( s−1 ) kcat​/KM​ ( M−1s−1 )Relative Activity
TJ49 L-Nle(O-Bzl) 32.330.1524,960140%
Optimal Tetrapeptide Natural AA--~3,542100%
TJ55 L-Oic--~1,240~35%

Data derived from HyCoSuL screening and kinetic analysis of GrB substrates. TJ49 exhibits a 40% increase in catalytic efficiency over the optimal natural tetrapeptide[3].

Experimental Protocols

Protocol 1: Automated Fmoc-SPPS Incorporation of Fmoc-L-Nle(6-OBzl)-OH

This protocol is designed as a self-validating system. Because the Nle(O-Bzl) side chain is a linear aliphatic chain, steric hindrance at the α -carbon is moderate, allowing for standard coupling chemistries.

  • Resin Swelling:

    • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.74 mmol/g) into a reaction vessel[7].

    • Swell in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes. Rationale: Ensures maximum pore accessibility for bulky unnatural amino acids.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Deprotection is complete when the UV signal returns to baseline[].

  • Amino Acid Activation & Coupling:

    • Prepare a solution of Fmoc-L-Nle(6-OBzl)-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to initiate activation.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Note: If coupling is followed by another bulky residue (e.g., Met(O2) or Oic), perform a double coupling (2 × 45 min) to prevent deletion sequences.

  • Capping (Critical Step):

    • Treat with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes to cap any unreacted amines.

Protocol 2: Global Cleavage and Probe Isolation

This step relies on the orthogonal stability of the benzyl ether to yield the active pharmacophore.

  • Resin Washing: Wash the completed peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H 2​ O[7]. Rationale: TIS acts as a scavenger to prevent re-attachment of cleaved tBu/Trt carbocations.

  • Cleavage Execution:

    • Add 5 mL of the cleavage cocktail per 0.1 mmol of resin.

    • Agitate gently for 2 hours at room temperature. The Nle(O-Bzl) ether linkage will remain intact under these conditions.

  • Precipitation & Isolation:

    • Filter the resin and collect the flow-through containing the cleaved peptide.

    • Concentrate the TFA solution under a stream of nitrogen to ~1 mL.

    • Precipitate the peptide by adding 10 mL of ice-cold diethyl ether.

    • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

    • Dissolve the crude peptide in ACN/H 2​ O (1:1) and lyophilize prior to HPLC purification.

Sources

Method

Advanced Protecting Group Strategies and Synthesis Protocols for 6-(Benzyloxy)-L-norleucine in Peptide Engineering

Scientific Context: The Role of 6-(Benzyloxy)-L-norleucine In the realm of protease profiling and drug development, the design of highly selective activity-based probes (ABPs) and fluorogenic substrates is paramount. The...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Role of 6-(Benzyloxy)-L-norleucine

In the realm of protease profiling and drug development, the design of highly selective activity-based probes (ABPs) and fluorogenic substrates is paramount. The unnatural amino acid 6-(Benzyloxy)-L-norleucine (often denoted as L-Nle(O-Bzl) or 2-amino-6-(benzyloxy)hexanoic acid) has emerged as a critical building block for targeting specific serine proteases.

Structural studies have revealed that the S4 pocket of Human Neutrophil Elastase (HNE)[1] and the S2 pocket of Granzyme B[2] are unusually capacious and hydrophobic. The bulky benzyl ether group situated at the terminus of the long aliphatic norleucine side chain perfectly occupies these sub-sites. This interaction provides a massive increase in binding affinity and enzyme selectivity compared to natural aliphatic amino acids like isoleucine or valine[3].

Consequently, when synthesizing these probes, the O-benzyl group is generally not treated as a temporary protecting group; rather, it is a permanent pharmacophore. This flips traditional peptide synthesis logic: the chemist must design an orthogonal strategy that actively preserves the benzyl ether during global deprotection.

Mechanistic Rationale for Protecting Group Selection

To successfully incorporate L-Nle(O-Bzl) into a peptide sequence, one must exploit the specific chemical stability of aliphatic benzyl ethers .

The Causality of Acid Stability

In standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), global deprotection utilizes 95% Trifluoroacetic Acid (TFA). While TFA rapidly cleaves tert-butyl (tBu) ethers and trityl (Trt) groups, it fails to cleave aliphatic benzyl ethers[4].

Why? The acid-catalyzed cleavage of an ether relies on the protonation of the oxygen atom followed by the departure of a stable carbocation. A tert-butyl carbocation is highly stabilized by hyperconjugation, and a trityl carbocation is stabilized by extensive resonance. However, a primary benzyl carbocation is significantly less stable, and the attached aliphatic norleucine chain offers no additional electronic stabilization. Therefore, the activation energy required to cleave the aliphatic O-Bzl ether in TFA is too high at room temperature, allowing the group to survive standard 2-to-4-hour TFA cleavage cocktails[5].

Orthogonality Matrix

To unmask the hydroxyl group (yielding 6-hydroxynorleucine), much harsher conditions—such as liquid Hydrogen Fluoride (HF) or catalytic hydrogenation (H 2​ , Pd/C)—are required[6]. The table below summarizes the orthogonal reactivity used to design the synthesis workflows.

Table 1: Stability and Cleavage Matrix for L-Nle(O-Bzl) Synthesis Strategies

Functional Group / Protecting Group20% Piperidine (Base)95% TFA (Moderate Acid)H 2​ , Pd/C (Reduction)Liquid HF (Strong Acid)
Fmoc ( α -amino protection)Cleaved StableStableStable
Boc ( α -amino protection)StableCleaved StableCleaved
tBu (Side-chain protection)StableCleaved StableCleaved
Aliphatic O-Bzl (Nle side-chain)StableStable (Retained)Cleaved Cleaved

Experimental Workflows & Visualization

Depending on the end goal of the research, two distinct strategies are employed. Strategy A is used when the O-Bzl group must be retained for protease pocket binding. Strategy B is used when the O-Bzl group acts as a temporary protecting group to ultimately yield a terminal hydroxyl.

G Start Fmoc-Nle(O-Bzl)-OH Building Block SPPS Fmoc-SPPS (Piperidine / DMF) Start->SPPS Coupling Resin Peptide-Resin (O-Bzl Intact) SPPS->Resin Elongation TFA TFA Cleavage (95% TFA, TIPS, H2O) Resin->TFA Global Deprotection Probe Active Probe/Substrate (O-Bzl Retained) TFA->Probe Strategy A (Probe Design) Hydro Catalytic Hydrogenation (H2, Pd/C) or HF Probe->Hydro Optional Unmasking Alcohol 6-Hydroxynorleucine Peptide (O-Bzl Cleaved) Hydro->Alcohol Strategy B (Hydroxyl Release)

Figure 1: Orthogonal synthesis pathways for retaining or cleaving the O-Bzl group.

Self-Validating Experimental Protocols

Protocol 1: Strategy A - Fmoc-SPPS for Retaining the O-Bzl Group

Objective: Synthesize an intact L-Nle(O-Bzl)-containing peptide probe.

Materials: Rink Amide AM resin, Fmoc-Nle(O-Bzl)-OH, DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure, 20% Piperidine in DMF, TFA, TIPS (Triisopropylsilane).

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling: Pre-activate 0.4 mmol (4 eq) of Fmoc-Nle(O-Bzl)-OH and 0.4 mmol of Oxyma Pure in 2 mL DMF with 0.4 mmol of DIC for 3 minutes. Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling (repeat step 3).

  • Elongation: Repeat deprotection and coupling steps for the remainder of the peptide sequence.

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H 2​ O for 2.5 hours at room temperature. Mechanistic note: TIPS acts as a scavenger for tBu cations, preventing them from alkylating the electron-rich rings of other amino acids, while the aliphatic O-Bzl remains unaffected.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the peptide. Centrifuge and wash the pellet with ether twice.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude peptide via LC-MS. The target mass must reflect the intact O-benzyl group (no loss of 90 Da).

Protocol 2: Strategy B - Catalytic Hydrogenation to Unmask 6-Hydroxynorleucine

Objective: Selectively cleave the O-Bzl group post-SPPS to yield a terminal aliphatic hydroxyl.

Materials: Purified peptide from Protocol 1, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (balloon). Critical Constraint: This protocol will fail if the peptide sequence contains Methionine (Met) or Cysteine (Cys), as sulfur strongly poisons the palladium catalyst[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the purified L-Nle(O-Bzl) peptide in 5 mL of anhydrous MeOH. If solubility is poor, add up to 10% DMF or trace acetic acid.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 2 mg of 10% Pd/C to the solution.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 4 to 12 hours under the H 2​ balloon.

  • Validation Checkpoint 3 (Reaction Monitoring): Take a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Look for a mass shift of -90.05 Da (loss of the C 7​ H 6​ benzyl moiety).

  • Workup: Once complete, purge the flask with nitrogen. Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with MeOH.

  • Isolation: Lyophilize the filtrate to obtain the pure 6-hydroxynorleucine-containing peptide.

References

  • Source: osti.
  • Source: nih.
  • Source: rsc.
  • Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.
  • Source: VDOC.
  • Source: researchgate.

Sources

Application

Application Note: Exploiting 6-(Benzyloxy)-L-norleucine for Ultrasensitive Serine Protease Assays and Activity-Based Profiling

Target Audience: Researchers, biochemists, and drug development professionals specializing in protease kinetics, activity-based protein profiling (ABPP), and assay development. Introduction & Mechanistic Rationale The ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in protease kinetics, activity-based protein profiling (ABPP), and assay development.

Introduction & Mechanistic Rationale

The accurate quantification and profiling of serine proteases—such as Human Neutrophil Elastase (HNE), Granzyme B (GrB), and coagulation Factor XIa (fXIa)—in complex biological matrices is historically challenging. Many of these enzymes possess shallow active site clefts, leading to broad, overlapping substrate specificities[1].

To overcome this, the unnatural amino acid 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) has emerged as a transformative building block in the design of highly selective fluorogenic substrates and activity-based probes (ABPs). Discovered via Hybrid Combinatorial Substrate Library (HyCoSuL) screening, the incorporation of L-Nle(O-Bzl) leverages previously unmapped sub-pockets within protease active sites[1].

The "Exo-Pocket" Binding Mechanism

In the case of HNE, canonical substrates typically utilize small aliphatic residues (e.g., Alanine or Valine) at the P4 position. However, replacing Alanine with the bulky L-Nle(O-Bzl) residue yields a >7,000-fold increase in catalytic efficiency ( kcat​/KM​ )[1].

Causality of Affinity: Crystallographic data reveals that while the backbone of L-Nle(O-Bzl) binds the standard S4 pocket, its long hydrophobic stem and terminal benzyl group extend into a unique hydrophobic "exo-pocket" formed by Phe215, Ala227, and a Cys168-Cys182 disulfide bond[1]. This dual-anchoring mechanism provides massive binding strength and virtually eliminates off-target cleavage by closely related proteases like Proteinase 3 (PR3)[1].

Similarly, in Granzyme B and Factor XIa, L-Nle(O-Bzl) is uniquely accommodated in the highly capacious S2 pocket, providing steric bulk that excludes competing enzymes[2][3].

Mechanism Substrate Probe/Substrate Backbone (e.g., Ac-Nle(O-Bzl)-Met(O)2-...) P4_Residue P4: 6-(Benzyloxy)-L-norleucine (Bulky Unnatural Amino Acid) Substrate->P4_Residue incorporates S4_Pocket Canonical S4 Pocket (Standard Backbone Binding) P4_Residue->S4_Pocket Backbone anchors to Exo_Pocket Hydrophobic Exo-Pocket (Phe215, Ala227, Cys168-182) P4_Residue->Exo_Pocket O-Bzl stem extends into Result >7,000-fold Increase in Specificity & Affinity S4_Pocket->Result Exo_Pocket->Result

Mechanism of P4 L-Nle(O-Bzl) binding to the HNE S4 and hydrophobic exo-pockets.

Quantitative Superiority in Enzymatic Assays

The substitution of natural amino acids with L-Nle(O-Bzl) fundamentally alters the kinetic profile of the resulting probes. The table below summarizes the kinetic advantages observed across different serine proteases.

Substrate / Probe SequenceTarget ProteaseL-Nle(O-Bzl) Position kcat​/KM​ ( M−1s−1 )Relative Specificity / Improvement
Ac-AAPV-ACC (Standard)HNENone ∼6.8×103 Baseline (1x)
Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC HNEP4 4.79×107 >7,000-fold over AAPV[1]
HyCoSuL P2-Library Factor XIaP2N/A58% relative preference[3]
HyCoSuL P2-Library Granzyme BP2N/AHigh tolerance in capacious S2[2]

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate specific buffer conditions and internal controls to account for the unique physicochemical properties of L-Nle(O-Bzl).

Protocol A: Ultrasensitive Fluorogenic Cleavage Assay

This protocol details the continuous measurement of HNE activity using the Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC substrate.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Igepal CA-630.

  • Enzyme: Purified HNE (diluted to 1 nM final concentration).

  • Substrate: Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh.

    • Causality Note: The inclusion of 0.1% Igepal CA-630 (a non-ionic detergent) is critical. L-Nle(O-Bzl) is highly hydrophobic; without detergent, the substrate will rapidly adsorb to the walls of polystyrene microplates, artificially lowering the apparent Vmax​ [1].

  • Enzyme Equilibration: Add 99 µL of the 1 nM HNE solution (in assay buffer) to a black, flat-bottom 96-well microplate. Pre-incubate at 37°C for 15 minutes.

    • Causality Note: Pre-incubation ensures the enzyme reaches thermal equilibrium, preventing non-linear lag phases during the initial kinetic reads.

  • Substrate Addition: Initiate the reaction by adding 1 µL of the substrate stock (diluted to achieve a final well concentration of 10 µM).

  • Kinetic Read: Immediately transfer the plate to a fluorimeter. Measure fluorescence release continuously for 30 minutes at 37°C using λex​=355 nm and λem​=460 nm[1][3].

  • Self-Validation (Standard Curve): In parallel wells, generate a standard curve using free ACC (7-amino-4-carbamoylmethylcoumarin) from 0.1 µM to 10 µM. This allows the conversion of Relative Fluorescence Units (RFU/s) to absolute molar velocity (µM/s), ensuring instrument-independent reproducibility.

Protocol B: Activity-Based Protein Profiling (ABPP)

When L-Nle(O-Bzl) is coupled with a reactive warhead (e.g., a phosphonate in the PK101 probe), it covalently binds the active-site serine, allowing for downstream visualization[1].

Step-by-Step Methodology:

  • Complex Formation: Incubate the target biological sample (e.g., human plasma or cell lysate) with 1–20 µM of the L-Nle(O-Bzl)-equipped biotinylated or fluorescent probe for 30–60 minutes at 37°C[3].

  • Control Reaction (Self-Validation): Pre-treat a parallel sample aliquot with a known broad-spectrum serine protease inhibitor (e.g., PMSF) for 15 minutes prior to adding the probe. A successful assay will show zero probe labeling in this control, proving that the L-Nle(O-Bzl) probe only binds catalytically active enzymes.

  • Denaturation: Quench the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Resolution & Imaging: Resolve the proteins via SDS-PAGE. If using a fluorescent probe, image the gel directly using a biomolecular imager (e.g., at 658 nm for Alexa Fluor 647 conjugates)[3]. If using a biotinylated probe, transfer to a PVDF membrane and detect via fluorescent streptavidin.

Workflow Prep 1. Sample Prep Dilute Enzyme in Buffer (with 0.1% Igepal) Control 2. Self-Validation +/- Inhibitor Control (Pre-incubate 15 min) Prep->Control Probe 3. Probe Addition Add L-Nle(O-Bzl) Probe (Fluorogenic or ABP) Control->Probe Read 4. Detection Kinetic Read (ACC) or SDS-PAGE (ABP) Probe->Read Analyze 5. Data Analysis Calculate kcat/Km or Image Bands Read->Analyze

Step-by-step workflow for L-Nle(O-Bzl) based fluorogenic assays and ABPP.

Troubleshooting & Optimization

  • Signal Quenching / Low Fluorescence: If the RFU plateau is lower than expected, check the solubility of the L-Nle(O-Bzl) substrate. Ensure the final DMSO concentration does not exceed 1-2%, as higher concentrations can denature the protease.

  • Loss of Selectivity in Complex Matrices: While L-Nle(O-Bzl) provides exceptional specificity for HNE at P4, its use at P2 for Factor XIa or Granzyme B may still exhibit slight cross-reactivity with highly abundant off-target proteases (like thrombin) if the probe concentration is too high[3][4]. Always perform a probe concentration optimization assay (titrating from 1 µM down to 100 nM) to find the "sweet spot" of maximum signal-to-noise ratio[3].

References

  • Lechtenberg BC, Kasperkiewicz P, Robinson HR, Drag M, Riedl SJ. "The Elastase-PK101 structure: Mechanism of an ultrasensitive activity-based probe revealed." OSTI.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzT28kuS8ynIY3LFhMG3UQmmfYznGWkijfKFZ7D2kBAeeJ6EzEFmmihrZ85ObtfurYf8mMOtCmidVJJl_jPXLXgyxTiaNI4IT1-9uXkjzPlvavNIPCG31n_JPzhfpKJKkJQqfMTA==]
  • Janiszewski T, et al. "Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes." NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkTpA-wtPgFCtIOTqn7aHygwk2MIKD2BLdG-6aLUZplrkrcsvCqLHJJmn9b3cLUioZW2h0TT3LgPkGtSo0B642pQHpkOOpCTJFRNs3H_dc69AOPJSRBFo3gYIc0eROjfI7aBEvaX2g8duTmJM=]
  • Kasperkiewicz P, et al. "Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma." ACS.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKXkZU3bM06e6LErodiuN3cyTwvERuLPL74EX2kA8Llun1Njdgyvi_EqX3Pvj0OrDSDclDnRhyCQHswO9oLa9ISrPMg5UxuwHnDjbvI217LCy3ckdXSsR_IqRYcBwWBdqtzIR8AfRDYTPK3qQONYM]

Sources

Method

Application Notes and Protocols for Protein Modification Using 6-(Benzyloxy)-L-norleucine

Introduction: Expanding the Proteomic Toolkit with 6-(Benzyloxy)-L-norleucine The twenty canonical amino acids, dictated by the universal genetic code, form the foundational building blocks of proteins. However, the abil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Proteomic Toolkit with 6-(Benzyloxy)-L-norleucine

The twenty canonical amino acids, dictated by the universal genetic code, form the foundational building blocks of proteins. However, the ability to incorporate unnatural amino acids (UAAs) with novel functionalities into the polypeptide chain has revolutionized protein engineering and drug discovery.[][2] This technique, often referred to as genetic code expansion, allows for the introduction of chemical handles, spectroscopic probes, and post-translational modifications at specific sites within a protein, thereby enabling a level of control over protein structure and function previously unattainable.[3][4][5]

6-(Benzyloxy)-L-norleucine is a non-proteinogenic amino acid that offers a unique tool for protein modification. As an analogue of lysine, but with a benzyloxy-protected hydroxyl group at the terminus of its linear side chain, it serves as a masked reactive handle. The linear six-carbon chain provides flexibility and reach from the peptide backbone, while the benzyl ether allows for orthogonal deprotection strategies to unmask a primary alcohol for subsequent chemical ligation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 6-(Benzyloxy)-L-norleucine into proteins and its subsequent modification. We will explore two primary methodologies for its incorporation: in vivo site-specific insertion via amber codon suppression and in vitro chemical synthesis using solid-phase peptide synthesis (SPPS).

Part 1: In Vivo Incorporation via Amber Codon Suppression

The site-specific incorporation of UAAs into proteins in living cells is most commonly achieved through the suppression of a nonsense codon, typically the amber stop codon (UAG).[6] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which do not cross-react with the host cell's endogenous translational machinery.[2][7] The orthogonal aaRS is engineered to exclusively charge the UAA onto the orthogonal tRNA, which then delivers the UAA to the ribosome in response to the UAG codon in the mRNA sequence of the target protein.[4]

Core Principle and Workflow

The fundamental principle of amber suppression lies in hijacking the cellular translation process. A gene of interest is mutated to contain a UAG codon at the desired site of UAA incorporation. The host organism is co-transformed with plasmids encoding the orthogonal tRNA/aaRS pair. When the UAA, in this case, 6-(Benzyloxy)-L-norleucine, is supplied in the growth media, the orthogonal aaRS acylates the orthogonal tRNA. This charged tRNA then recognizes the UAG codon and incorporates 6-(Benzyloxy)-L-norleucine into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the UAA.

in_vivo_workflow cluster_cell Host Cell (e.g., E. coli) cluster_translation Translation Machinery gene Gene of Interest (with TAG codon) mrna mRNA gene->mrna Transcription ortho_plasmids Plasmids with Orthogonal tRNA/aaRS Genes ortho_aaRS Orthogonal aaRS ortho_plasmids->ortho_aaRS ortho_tRNA Orthogonal tRNA ortho_plasmids->ortho_tRNA uaa 6-(Benzyloxy)-L-norleucine (in media) uaa->ortho_aaRS Substrate ribosome Ribosome polypeptide Growing Polypeptide Chain ribosome->polypeptide full_length_protein Full-Length Protein with UAA ribosome->full_length_protein Successful Suppression truncated_protein Truncated Protein ribosome->truncated_protein Termination mrna->ribosome charged_tRNA Charged tRNA ortho_aaRS->charged_tRNA Charges ortho_tRNA->charged_tRNA charged_tRNA->ribosome Delivers UAA

Caption: Workflow for in vivo incorporation of 6-(Benzyloxy)-L-norleucine via amber codon suppression.

Experimental Protocol: A Guideline

As no specific orthogonal tRNA/aaRS pair has been published for 6-(Benzyloxy)-L-norleucine, a researcher would typically start by screening existing synthetases known to accept other large, hydrophobic amino acids, such as those evolved for O-benzyl-L-tyrosine or other norleucine derivatives.[8] The following protocol is a general guideline.

Materials:

  • E. coli strain engineered for UAA incorporation (e.g., a strain with a low-background of amber suppression).

  • Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

  • Plasmid encoding a candidate orthogonal tRNA/aaRS pair (e.g., derived from M. jannaschii or M. mazei).[7][9]

  • 6-(Benzyloxy)-L-norleucine.

  • Appropriate growth media (e.g., LB or minimal media) and antibiotics.

  • Inducing agent (e.g., IPTG or arabinose).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Protocol:

  • Transformation: Co-transform the E. coli host strain with the expression vector for the protein of interest and the plasmid for the orthogonal tRNA/aaRS pair.

  • Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics to an OD600 of 0.6-0.8 at 37°C.

  • Induction: Induce protein expression with the appropriate inducer and supplement the media with 1-2 mM 6-(Benzyloxy)-L-norleucine. Reduce the temperature to 20-25°C and continue to grow for 12-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

  • Protein Purification: Purify the protein of interest using an appropriate chromatography method. The use of a C-terminal purification tag is recommended to separate the full-length UAA-containing protein from truncated products resulting from translation termination at the amber codon.[3]

  • Characterization: Confirm the incorporation of 6-(Benzyloxy)-L-norleucine by mass spectrometry.[][10]

Data Presentation and Expected Outcomes
ParameterExpected ResultTroubleshooting
Protein Yield Typically lower than wild-type expression.Optimize UAA concentration, induction conditions, or screen different orthogonal pairs.
Incorporation Efficiency Variable (10-70%).Sequence the DNA to confirm the TAG codon. Verify the activity of the orthogonal pair.
Mass Spectrometry Observed mass should correspond to the theoretical mass of the protein with the UAA incorporated.Incomplete incorporation will show a peak for the wild-type (if suppression is leaky) or truncated protein.

Part 2: In Vitro Incorporation via Solid-Phase Peptide Synthesis (SPPS)

For smaller proteins or protein domains, or when cellular expression is not feasible, SPPS offers a powerful alternative for incorporating UAAs.[11] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12] This method provides complete control over the amino acid sequence and allows for the incorporation of multiple UAAs.

Core Principle and Workflow

The synthesis proceeds from the C-terminus to the N-terminus. The C-terminal amino acid is first attached to the resin. The synthesis cycle then consists of deprotecting the N-terminus of the resin-bound amino acid, followed by coupling the next N-protected amino acid. This cycle is repeated until the desired peptide is synthesized. Finally, the peptide is cleaved from the resin, and all protecting groups are removed.

spss_workflow Resin Resin Support Resin_AA1 Resin-AA1-Fmoc Resin->Resin_AA1 Loading AA1 Fmoc-AA1-OH AA1->Resin_AA1 Deprotection1 Deprotection (e.g., Piperidine) Resin_AA1->Deprotection1 Resin_AA1_NH2 Resin-AA1-NH2 Deprotection1->Resin_AA1_NH2 Coupling Coupling (e.g., HATU/DIPEA) Resin_AA1_NH2->Coupling AA2 Fmoc-AA2-OH (6-(Benzyloxy)-L-norleucine) AA2->Coupling Resin_Peptide Resin-AA2-AA1-Fmoc Coupling->Resin_Peptide Repeat Repeat Cycle Resin_Peptide->Repeat Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Resin_Peptide->Cleavage Repeat->Deprotection1 Purified_Peptide Purified Peptide Cleavage->Purified_Peptide deprotection Protein_Bn Protein-CH2-(CH2)4-O-Bn H2_PdC H2, Pd/C Protein_OH Protein-CH2-(CH2)4-OH Protein_Bn->Protein_OH Hydrogenolysis Toluene Toluene Protein_OH->Toluene +

Caption: Deprotection of the benzyloxy group via catalytic hydrogenolysis.

Deprotection Protocol

Materials:

  • Purified protein or peptide containing 6-(Benzyloxy)-L-norleucine.

  • Palladium on carbon (Pd/C, 10%).

  • Hydrogen source (e.g., H2 gas balloon or a hydrogen transfer reagent like ammonium formate).

  • Reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Solvent (e.g., methanol or isopropanol may be required for solubility).

Protocol:

  • Dissolve the Protein/Peptide: Dissolve the purified protein/peptide in the reaction buffer.

  • Add Catalyst: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Using H2 gas: Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon and stir vigorously at room temperature for 4-16 hours.

    • Using a hydrogen transfer reagent: Add a large excess of ammonium formate and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by mass spectrometry to observe the mass shift corresponding to the loss of the benzyl group (90.05 Da).

  • Catalyst Removal: Remove the Pd/C catalyst by filtration through a 0.22 µm filter or celite.

  • Purification: Purify the deprotected protein/peptide by HPLC or size-exclusion chromatography to remove any remaining reagents.

Important Considerations:

  • Catalyst Poisoning: Sulfur-containing residues (cysteine, methionine) can poison the palladium catalyst. If these are present, alternative deprotection methods or a higher catalyst loading may be necessary.

  • Other Reducible Groups: Other functional groups in the protein, such as alkynes or azides, may be reduced under these conditions.

Conclusion and Future Perspectives

6-(Benzyloxy)-L-norleucine is a versatile unnatural amino acid that provides a latent hydroxyl group for site-specific protein modification. Its incorporation, either in vivo or in vitro, followed by a specific deprotection step, opens up a wide range of possibilities for protein engineering. Researchers can use the unmasked alcohol for conjugation to fluorescent dyes, polyethylene glycol (PEG), small molecule drugs, or for linking protein subunits. The protocols and guidelines presented here offer a starting point for the successful application of this powerful tool in academic and industrial research, paving the way for the development of novel protein therapeutics, diagnostics, and biomaterials.

References

  • Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. (2015). ACS Publications. Retrieved from [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology. Retrieved from [Link]

  • Unnatural Amino Acid Incorporation into Virus-Like Particles. Lander Lab. Retrieved from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). MDPI. Retrieved from [Link]

  • benzyl ether cleavage. (2018). YouTube. Retrieved from [Link]

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate. Retrieved from [Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024). ACS Publications. Retrieved from [Link]

  • Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. PubMed. Retrieved from [Link]

  • Proteins Carrying One or More Unnatural Amino Acids. NCBI. Retrieved from [Link]

  • Characterization of intact and modified proteins by mass spectrometry. (2024). MS Vision. Retrieved from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. Retrieved from [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. PubMed. Retrieved from [Link]

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PMC. Retrieved from [Link]

  • Team:TU Eindhoven/Background/Orthogonal. 2014.igem.org. Retrieved from [Link]

  • Transforming a Pair of Orthogonal tRNA-aminoacyl-tRNA Synthetase from Archaea to Function in Mammalian Cells. PLOS One. Retrieved from [Link]

  • Methods and compositions for the production of orthogonal tRNA-aminoacyl tRNA synthetase pairs. Google Patents.
  • Pharmaceutical composition comprising 2,4-diamino-6-benzyloxy-s-triazine and inactivation of O6-alkylguanine-DNA-alkyltransferase. Google Patents.
  • Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Beilstein Journals. Retrieved from [Link]

  • United States Patent (19). Google Patents. Retrieved from [Link]

  • Structure-function Studies With Derivatives of 6-benzyl-1,3-benzodioxole, a New Class of Synthetic Compounds Which Inhibit Tubulin Polymerization and Mitosis. PubMed. Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing the Coupling of 6-(Benzyloxy)-L-norleucine

Target Audience: Researchers, peptide chemists, and drug development professionals. Introduction & Context 6-(Benzyloxy)-L-norleucine (often abbreviated as Fmoc-Nle(O-Bzl)-OH) is a highly specialized, bulky unnatural ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction & Context

6-(Benzyloxy)-L-norleucine (often abbreviated as Fmoc-Nle(O-Bzl)-OH) is a highly specialized, bulky unnatural amino acid. It is frequently utilized in the development of highly selective protease substrates and activity-based probes, such as those targeting Granzyme B and Human Neutrophil Elastase 12.

However, incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic bottlenecks. The extended aliphatic chain combined with the bulky, hydrophobic benzyl ether protecting group creates severe steric hindrance and promotes on-resin peptide aggregation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize coupling efficiency.

Troubleshooting Guide & FAQs

Q1: Why is the coupling efficiency of Fmoc-Nle(O-Bzl)-OH significantly lower than standard aliphatic amino acids?

Expert Insight: The difficulty arises from a dual-threat of steric hindrance and hydrophobicity. The 6-benzyloxy modification extends the side chain and caps it with a bulky aromatic ring. During the acylation step, this bulky side chain physically shields the activated carbonyl carbon, restricting the approach of the resin-bound N-terminal amine 3. Furthermore, the highly hydrophobic nature of the benzyl group exacerbates inter-chain hydrophobic interactions on the resin, leading to secondary structure formation (beta-sheet aggregation) that buries the reactive amine 4.

Q2: Which coupling reagents are most effective for overcoming the steric hindrance of Nle(O-Bzl)?

Expert Insight: Standard reagents like HBTU or plain DIC are often insufficient for highly hindered unnatural amino acids. You must shift to highly reactive aminium/uronium salts or optimized carbodiimide/additive systems.

  • DIC/OxymaPure: This is the gold standard for balancing high reactivity with low epimerization. OxymaPure forms a highly reactive ester intermediate that is more efficient than traditional HOBt, driving the acylation of hindered amines forward while remaining non-explosive 5.

  • HATU / COMU: For extreme cases where DIC/Oxyma fails, HATU (with DIPEA) or COMU provides superior activation kinetics. COMU, in particular, incorporates the Oxyma leaving group and is highly effective for bulky residues.

Data Presentation: Coupling Reagent Comparison for Hindered Amino Acids

Reagent SystemAdditiveBase RequiredRelative Coupling EfficiencyEpimerization RiskNotes
DIC OxymaPureNoneHighVery LowExcellent for automated SPPS; safer than HOBt 5.
HATU NoneDIPEA / CollidineVery HighModerateGold standard for difficult couplings; requires basic conditions.
COMU NoneDIPEAVery HighLowOxyma-based uronium salt; highly soluble and efficient.
PyBOP HOBtDIPEAModerateLowGood for fragment condensation, slower kinetics for sterics 3.
Q3: How can I modify my solvent system to disrupt peptide aggregation during the coupling of this hydrophobic residue?

Expert Insight: Aggregation is a primary cause of incomplete coupling for hydrophobic sequences. If the growing peptide chain aggregates, the N-terminus becomes inaccessible.

  • Chaotropic Salts: The addition of chaotropic salts, such as 0.5 M to 0.8 M LiCl or NaClO4 in DMF, disrupts the hydrogen bonding network of the aggregating peptide chains, "opening up" the resin and exposing the reactive amine 43.

  • Alternative Solvents: Using a solvent mixture of DMF/NMP/DCM (1:1:1) or adding 1% Triton X-100 can significantly improve resin swelling and solvate the hydrophobic benzyloxy group more effectively than neat DMF 4.

Q4: Can elevated temperatures (Microwave-Assisted SPPS) improve the incorporation of Nle(O-Bzl)?

Expert Insight: Yes. Heat increases molecular mobility, disrupts beta-sheet aggregation, and accelerates the kinetics of the acyl-transfer process. Microwave-assisted SPPS (MW-SPPS) at 75°C for 10–15 minutes using DIC/OxymaPure is highly effective for bulky unnatural amino acids. Caution: Monitor for epimerization. If racemization is observed, lower the temperature to 50°C and extend the time to 30 minutes.

Experimental Protocols & Workflows

Step-by-Step Methodology: Optimized Double-Coupling Protocol

A self-validating double-coupling protocol ensures that any unreacted amines from the first cycle are acylated in the second, utilizing an orthogonal chemistry and a solvent wash in between to re-swell the resin.

  • Resin Preparation: Swell the resin (e.g., NovaPEG or Tentagel for optimal swelling) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5x).

  • First Activation (DIC/Oxyma): In a separate vial, dissolve 4 equivalents of Fmoc-Nle(O-Bzl)-OH and 4 equivalents of OxymaPure in minimal DMF (to achieve a ~0.2 M to 0.5 M concentration). Add 4 equivalents of DIC. Stir for 3 minutes to pre-activate and form the active ester 5.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Intermediate Wash: Drain the reaction mixture. Wash the resin 3x with DMF and 2x with DCM to disrupt any transient aggregation.

  • Second Activation (HATU/DIPEA): For the second coupling, switch the reagent chemistry to attack unreacted, highly hindered sites. Dissolve 3 equivalents of Fmoc-Nle(O-Bzl)-OH and 3 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.

  • Second Coupling: Add to the resin and agitate for an additional 2 hours.

  • Validation: Perform a Kaiser Test. A clear/yellow solution indicates complete coupling. A blue/purple resin indicates incomplete coupling, necessitating a capping step (acetic anhydride/DIPEA) to prevent deletion sequences 3.

Mechanistic Visualizations

Activation_Mechanism AA Fmoc-Nle(O-Bzl)-OH (Carboxylic Acid) Oacyl O-Acylisourea Intermediate AA->Oacyl + DIC DIC DIC (Activator) DIC->Oacyl ActiveEster Oxyma Active Ester (Highly Reactive) Oacyl->ActiveEster + OxymaPure Oxyma OxymaPure (Additive) Oxyma->ActiveEster Product Coupled Peptide (Amide Bond) ActiveEster->Product + Amine Amine Resin-Bound Peptide Amine Amine->Product

Chemical mechanism of DIC/OxymaPure activation for coupling hindered amino acids.

SPPS_Troubleshooting Start Fmoc-Nle(O-Bzl)-OH Coupling Cycle Kaiser Kaiser Test Result? Start->Kaiser Complete Proceed to Fmoc Deprotection Kaiser->Complete Negative (Yellow) Incomplete Incomplete (Blue/Purple) Kaiser->Incomplete DoubleCouple Double Coupling (Fresh Reagents) Incomplete->DoubleCouple Kaiser2 2nd Kaiser Test DoubleCouple->Kaiser2 Kaiser2->Complete Negative Optimize Optimize Conditions: 1. Change to HATU 2. Add LiCl 3. Heat (Microwave) Kaiser2->Optimize Positive Cap Cap Unreacted Amines (Ac2O) Optimize->Cap If still positive

Troubleshooting workflow for resolving incomplete coupling of Fmoc-Nle(O-Bzl)-OH.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Elastase-PK101 structure: Mechanism of an ultrasensitive activity-based probe revealed Source: OSTI.gov URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-(Benzyloxy)-L-norleucine Derivatives in Peptide Synthesis

[label="Correct Mass,\nLow Purity", fillcolor="#FBBC05", Updating the Protocols I've just added a self-validating check to Protocol B, focused on the color of the TFA cleavage mix. A pale yellow indicates proper function...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Correct Mass,\nLow Purity", fillcolor="#FBBC05",

Updating the Protocols

I've just added a self-validating check to Protocol B, focused on the color of the TFA cleavage mix. A pale yellow indicates proper function, while a red color suggests oxidized scavengers. I'm also preparing a check on the intact mass, which will be verified using LC-MS results from the micro-cleavage. Furthermore, I've checked the URL's for references.

Refining the Diagrams

I've just refined the text for scientific depth within the DOT diagrams. Specifically, I've added a note to emphasize Granzyme B's highly capacious S2 pocket, and how it accommodates bulky hydrophobic groups like the benzyl ether of L-Nle(O-Bzl).

Deepening the Diagram Insights

I've just expanded the content within the DOT diagrams for greater scientific depth. I've highlighted Granzyme B's capacious S2 pocket to explain how it accommodates the bulky benzyl ether of L-Nle(O-Bzl). Additionally, I've explained that the long side-chain of Nle(O-Bzl) enhances binding strength and specificity in the HNE S4 pocket, acting similarly to typical aliphatic substrates but with increased reach.

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals incorporating the unnatural amino acid 6-(Benzyloxy)-L-norleucine — commonly abbreviated as L-Nle(O-Bzl) or Fmoc-L-Nle(6-OBzl)-OH — into complex peptide sequences, activity-based probes (ABPs), and protease substrates.

While L-Nle(O-Bzl) is critical for targeting the capacious S2 pocket of Granzyme B [1.3], the extended S4 pocket of Human Neutrophil Elastase (HNE)[1], and the P4 position of coagulation proteases like Factor Xa[2], its bulky hydrophobic nature and ether linkage present unique synthetic challenges. This guide provides field-proven, causality-driven solutions to maximize your synthetic yields.

Diagnostic Matrix: Quantitative Failure Analysis

Before adjusting your synthetic workflow, analyze your crude product via LC-MS. Match your quantitative observations with the diagnostic table below to identify the root cause of your yield loss.

Observation (LC-MS)Mass ShiftPrimary Chemical CauseRecommended Corrective Action
Target mass missing; prominent peak at [M-90] -90.1 DaAcid-catalyzed cleavage of the benzyl ether by aggressive carbocation scavengers (e.g., thioanisole).Switch to a mild cleavage cocktail (e.g., modified Reagent K without thioanisole) and limit cleavage time to < 2 hours.
Target mass present; high sequence truncation NoneIncomplete coupling due to the steric hindrance of the bulky benzyloxy side chain.Implement base-free DIC/Oxyma activation or double-coupling with COMU at elevated temperatures.
Two closely eluting peaks with target mass NoneBase-catalyzed epimerization (racemization) at the α -carbon during prolonged pre-activation.Restrict pre-activation time to < 2 minutes; avoid excess DIPEA when using uronium salts like HATU.

Troubleshooting Guides & FAQs

Q: Why is coupling 6-(Benzyloxy)-L-norleucine so inefficient compared to natural aliphatic amino acids? A: The inefficiency is rooted in steric hindrance and hydrodynamic volume. Although the benzyl ether is located at the 6-position (the end of a 4-carbon aliphatic chain), the flexibility of the norleucine backbone allows the bulky, electron-rich benzyl group to fold back toward the α -amine. This creates a large steric shield. This issue is severely compounded because L-Nle(O-Bzl) is frequently coupled adjacent to other bulky unnatural amino acids—such as octahydroindolecarboxylic acid (Oic) in Granzyme B substrates[3] or D-Proline in Factor Xa probes[2]. Standard HBTU/DIPEA activation is often insufficiently reactive to overcome this localized steric crowding, leading to truncated sequences and low yields.

Q: My final peptide mass is missing exactly 90 Daltons. What happened to my probe? A: You have lost the benzyl protecting group. A mass loss of exactly 90.1 Da corresponds to the conversion of the benzyl ether (-O-CH₂-C₆H₅) to a free hydroxyl (-OH) via the loss of a C₇H₆ equivalent. While aliphatic benzyl ethers are generally stable to standard 95% Trifluoroacetic acid (TFA), the presence of strong, nucleophilic carbocation scavengers—specifically thioanisole or high concentrations of ethanedithiol (EDT) —can catalyze the cleavage of the ether bond during prolonged global deprotection. Because the intact benzyl group is absolutely critical for high-affinity hydrophobic interactions in the S4 pocket of HNE[1], this side-reaction renders your activity-based probe inactive.

Q: How do I prevent epimerization of this residue during synthesis? A: Epimerization (racemization) occurs when chemists attempt to solve the steric hindrance issue by increasing coupling times and using massive excesses of strong bases like DIPEA alongside uronium salts (HATU/HBTU). This environment promotes the formation of an oxazolone intermediate, which readily undergoes proton abstraction at the α -carbon, flipping the stereocenter. To prevent this, you must shift the reaction kinetics. Use a base-free activation method like DIC/Oxyma Pure , which suppresses oxazolone formation while maintaining high reactivity, or strictly limit pre-activation times to under 2 minutes if using COMU.

Workflow & Structural Visualization

G Start Analyze Crude Peptide (LC-MS) MassCheck Is Target Mass Present? Start->MassCheck MassMinus90 Mass -90 Da (Benzyl Cleavage) MassCheck->MassMinus90 No LowYield Correct Mass, Low Purity MassCheck->LowYield Yes, Impure Epimer Split Peaks, Same Mass MassCheck->Epimer Yes, Split Sol1 Adjust Cleavage Cocktail (Remove Thioanisole) MassMinus90->Sol1 Sol2 Optimize Coupling (DIC/Oxyma) LowYield->Sol2 Sol3 Reduce Pre-activation & Base Conc. Epimer->Sol3

Caption: Workflow for diagnosing and resolving L-Nle(O-Bzl) synthesis failures.

G cluster_0 Protease Targets Probe Activity-Based Probe L-Nle(O-Bzl) Residue GrB Granzyme B (S2 Pocket) Probe->GrB Accommodates Benzyl HNE Neutrophil Elastase (S4 Pocket) Probe->HNE Extended S4 Binding Clash Loss of Affinity (-90 Da Error) Probe->Clash Ether Cleavage Outcome High-Affinity Binding GrB->Outcome HNE->Outcome

Caption: Structural role of L-Nle(O-Bzl) in protease activity-based probe targeting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Optimized Coupling of Fmoc-L-Nle(O-Bzl)-OH (DIC/Oxyma Method)

This method utilizes N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma Pure) to bypass the need for strong tertiary bases, eliminating the risk of base-catalyzed epimerization while overcoming steric hindrance.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

    • Validation Checkpoint: Visually confirm the resin bed volume has approximately doubled.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes.

    • Validation Checkpoint: Monitor the UV absorbance of the cleavage effluent at 301 nm. A sharp peak confirms the release of the dibenzofulvene adduct.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-L-Nle(O-Bzl)-OH and 4.0 equivalents of Oxyma Pure in minimal DMF. Add 4.0 equivalents of DIC. Stir for exactly 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours (or 75°C for 10 minutes if using a microwave synthesizer).

  • Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • In-Process Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Validation Checkpoint: The beads and solution must remain clear/yellow. If the beads turn blue (indicating unreacted primary amines), repeat Steps 3-5 before proceeding to the next amino acid.

Protocol B: Benzyl-Preserving Global Cleavage

To prevent the -90 Da mass loss associated with ether cleavage, thioanisole must be strictly excluded from the cleavage cocktail.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a modified cleavage cocktail consisting of 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% 1,2-Ethanedithiol (EDT), and 2.5% Water.

    • Validation Checkpoint: The cocktail must be clear to pale yellow. A dark pink or red hue indicates oxidized EDT; discard and remake if observed.

  • Micro-Cleavage: Add 100 µL of the cocktail to 2 mg of dry resin. Agitate for 1.5 hours at room temperature.

  • Micro-Validation (LC-MS): Precipitate the 100 µL test cleavage in 1 mL of cold diethyl ether, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and inject into the LC-MS.

    • Validation Checkpoint: Confirm the presence of the exact target mass. If the [M-90] peak is >5%, reduce the bulk cleavage time to 1 hour.

  • Bulk Cleavage: Once validated, apply the cocktail to the bulk resin (10 mL per gram of resin) for the optimized time determined in Step 3.

  • Precipitation: Filter the resin and precipitate the peptide in 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether to remove residual scavengers.

References

  • Tomasz Janiszewski, et al. "Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes" National Center for Biotechnology Information (NIH/PMC). 3

  • Paulina Kasperkiewicz, et al. "Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma" Royal Society of Chemistry (RSC). 2

  • Brookhaven National Laboratory. "BBOOKHAVEN - OSTI (Structural analysis of HNE and PK101)" Office of Scientific and Technical Information (OSTI). 1

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 6-(Benzyloxy)-L-norleucine in SPPS

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical synthesis failures when incorporating bulky, hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical synthesis failures when incorporating bulky, hydrophobic unnatural amino acids.

6-(Benzyloxy)-L-norleucine (Fmoc-Nle(6-OBzl)-OH) is a prime example of a "difficult" building block[1]. The combination of the N-alpha Fmoc protecting group and the benzyloxy ether side chain creates a highly hydrophobic molecule prone to severe intermolecular π-π stacking. In standard Solid-Phase Peptide Synthesis (SPPS), this manifests as poor monomer solubility, on-resin aggregation, and incomplete coupling cycles.

This guide is engineered to provide you with mechanistically grounded, self-validating protocols to overcome these specific solubility barriers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does Fmoc-Nle(6-OBzl)-OH precipitate or form gels in standard DMF? Causality: Dimethylformamide (DMF) is the industry standard polar aprotic solvent because it perfectly balances resin swelling and reagent solubility for standard amino acids[2]. However, Fmoc-Nle(6-OBzl)-OH possesses dual aromatic systems (the fluorenyl ring and the benzyl ether). These planar aromatic rings engage in strong intermolecular π-π stacking and hydrophobic collapse. In 100% DMF, these solute-solute interactions outcompete solvent-solute solvation, leading to rapid aggregation, gelation, and blocked synthesizer fluidics[3][4].

Q2: What alternative solvent systems optimize the solvation of this specific monomer? Causality: To break the hydrophobic collapse, we must alter the solvent's polarity, viscosity, and hydrogen-bond accepting capacity. N-methylpyrrolidone (NMP) is more polar than DCM and disrupts hydrophobic aggregates more effectively than DMF while maintaining excellent resin swelling[5]. For extreme cases, binary mixtures such as NMP/DMSO (80:20) are highly effective. DMSO acts as a strong hydrogen-bond acceptor and aggregation disruptor, forcing the bulky hydrophobic side chains apart[2][3].

Q3: How do chaotropic salts prevent on-resin aggregation during the coupling of this residue? Causality: Even if the monomer is perfectly solvated, the growing peptide chain itself can aggregate on the resin via inter-chain hydrogen bonding, forming inaccessible β-sheets[6]. Chaotropic salts, such as Lithium Chloride (LiCl), disrupt the hydrogen-bonding networks of the solvent and weaken the hydrophobic effect of nonpolar amino acid chains[7]. Washing the resin with 0.8 M LiCl in NMP prior to coupling breaks up these secondary structures, exposing the N-terminal amine for nucleophilic attack[6].

Q4: What coupling chemistry is recommended to prevent premature precipitation? Causality: The steric hindrance of the benzyloxy group slows down the coupling rate. Slow couplings give the activated ester more time to precipitate out of solution or undergo side reactions. Utilizing highly reactive coupling reagents like HATU with a non-nucleophilic base (DIPEA) accelerates the formation of the active ester, driving the reaction to completion before macroscopic aggregation can occur[4].

Part 2: Quantitative Data Presentation

The following table synthesizes the solvation efficacy and resin compatibility of various solvent systems for highly hydrophobic Fmoc-protected unnatural amino acids like Fmoc-Nle(6-OBzl)-OH.

Solvent SystemMax Concentration (M)Visual Solvation StateResin Swelling Efficacy (Polystyrene)Mechanistic Impact
100% DMF < 0.10 MTurbid / GelationExcellentInsufficient disruption of π-π stacking.
100% NMP ~ 0.15 MViscous SolutionExcellentHigher polarity improves solvation[5].
NMP / DCM (1:1) ~ 0.20 MClear SolutionGoodDCM lowers viscosity; NMP maintains polarity.
NMP / DMSO (8:2) > 0.25 M Clear Solution ModerateDMSO actively disrupts hydrogen bonding[2].

Part 3: Self-Validating Experimental Protocol

This protocol outlines the optimized coupling workflow for Fmoc-Nle(6-OBzl)-OH. Every step includes a validation checkpoint to ensure the system is functioning as intended before proceeding.

Phase 1: Monomer Solvation & Activation
  • Solvent Preparation: Prepare a binary solvent mixture of 80% NMP and 20% DMSO (v/v). Degas the solution to prevent oxidative side reactions.

  • Dissolution: Weigh Fmoc-Nle(6-OBzl)-OH to achieve a 0.2 M concentration. Add the NMP/DMSO solvent.

  • Validation Checkpoint (Visual): Inspect the vial. If the solution is cloudy, apply mild ultrasonic bath sonication (max 35°C) for 5 minutes[4]. Do not proceed until the solution is optically clear.

  • Activation: Add 0.95 equivalents of HATU and 2.0 equivalents of DIPEA immediately prior to transfer. Causality: Slight under-stoichiometry of HATU prevents capping of the unreacted N-terminus by guanidinium byproducts.

Phase 2: Resin Pre-Treatment (Anti-Aggregation)
  • Chaotropic Wash: Following standard Fmoc deprotection (20% Piperidine/DMF), wash the peptide-resin twice for 1 minute with a 0.8 M solution of LiCl in NMP[6].

  • Clearance Wash: Wash the resin thoroughly with pure NMP (3 × 1 min) to remove residual salt.

  • Validation Checkpoint (Swelling): Ensure the resin bed volume has not collapsed. Polystyrene resins should remain highly swollen in NMP.

Phase 3: Coupling & Verification
  • Coupling: Transfer the activated Fmoc-Nle(6-OBzl)-OH solution to the reaction vessel. Agitate via nitrogen bubbling or thermostatic shaking for 60–90 minutes.

  • Post-Coupling Wash: Drain the reaction mixture and wash with NMP (3 × 1 min) followed by DCM (3 × 1 min).

  • Validation Checkpoint (Chemical): Perform a Kaiser Test on a micro-cleaved resin sample.

    • Negative (Yellow): Primary amines are fully consumed. Proceed to the next cycle.

    • Positive (Blue): Steric hindrance prevented complete coupling. Do not deprotect. Perform a double coupling using DIC/Oxyma Pure in NMP.

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree for troubleshooting Fmoc-Nle(6-OBzl)-OH solubility and coupling.

SPPS_Workflow Start Initiate Fmoc-Nle(6-OBzl)-OH Coupling Cycle Solvent Prepare 0.2M Monomer in NMP/DMSO (80:20) Start->Solvent CheckSol Visual Inspection: Is Solution Clear? Solvent->CheckSol Heat Apply Mild Sonication (Max 35°C) CheckSol->Heat No (Aggregated) Resin Pre-Wash Resin with 0.8M LiCl in NMP CheckSol->Resin Yes (Solvated) Heat->CheckSol Re-evaluate Couple Add Activated Monomer (HATU/DIPEA) Resin->Couple Validate Perform Kaiser Test Couple->Validate Validate->Couple Positive (Incomplete) End Proceed to Next Cycle Validate->End Negative (Complete)

Workflow for resolving Fmoc-Nle(6-OBzl)-OH solubility and coupling issues in SPPS.

References

  • Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis RSC Publishing[Link]

  • The Effect of Chaotropic Salts on Transformation Efficiency Prezi[Link]

  • Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma PubMed Central (PMC)[Link]

Sources

Optimization

Stability of 6-(Benzyloxy)-L-norleucine during deprotection steps

Here is the technical support center for the Stability of 6-(Benzyloxy)-L-norleucine during deprotection steps. A Guide to Deprotection Strategies, Stability, and Troubleshooting Welcome to the technical support resource...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the Stability of 6-(Benzyloxy)-L-norleucine during deprotection steps.

A Guide to Deprotection Strategies, Stability, and Troubleshooting

Welcome to the technical support resource for 6-(Benzyloxy)-L-norleucine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this non-canonical amino acid into their synthetic workflows. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the critical deprotection step with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and deprotection of the 6-benzyloxy group on the L-norleucine side chain.

Q1: What are the primary methods for deprotecting the benzyl ether of 6-(Benzyloxy)-L-norleucine?

The two most effective and widely used strategies for cleaving the benzyl ether are catalytic hydrogenolysis and strong acidolysis.[1][2][3]

  • Catalytic Hydrogenolysis: This is often the preferred method due to its mild and highly specific nature.[2][4] It typically involves reacting the protected substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[4][5]

  • Strong Acidolysis: This method uses strong acids to cleave the ether bond. While effective, it is less selective than hydrogenolysis. For peptides synthesized via Boc-SPPS, anhydrous hydrogen fluoride (HF) is traditionally used for global deprotection, which will also cleave the benzyl ether.[6][7] For Fmoc-SPPS, a final cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is used, but the stability of the benzyl ether in TFA requires careful consideration.[8][9]

Q2: Is the 6-benzyloxy group stable during standard peptide synthesis cycles?

  • Fmoc-SPPS: Yes. The benzyl ether is completely stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF).[5]

  • Boc-SPPS: The benzyl ether is generally stable to the mild acidic conditions used for repeated N-terminal Boc deprotection (e.g., 25-50% TFA in DCM).[9][10] However, some minor loss may occur over many cycles, especially in complex sequences. Its stability is sufficient for the synthesis of moderate-length peptides.[9]

Q3: Between hydrogenolysis and acidolysis, which method is recommended?

The choice depends on the overall composition of your molecule, particularly the presence of other protecting groups or sensitive functionalities.

  • Choose Catalytic Hydrogenolysis if:

    • Your molecule contains other acid-labile groups that you wish to preserve.

    • You need a very clean and high-yielding deprotection with minimal side products (toluene is the only byproduct).[1]

    • Your peptide does not contain other reducible groups (e.g., alkynes, nitro groups) or sulfur-containing residues like methionine or cysteine, which can poison the catalyst.[3]

  • Choose Acidolysis if:

    • You are already using a strong acid (like HF or a final TFA cocktail) for global deprotection of other side chains (e.g., tBu, Boc, Trt) and cleavage from the resin.[8][11]

    • Your molecule contains functional groups that are sensitive to reduction (e.g., Cys(Acm)).

    • Catalyst poisoning is a concern due to the presence of sulfur.

Below is a decision-making workflow to help guide your choice.

start Start: Deprotect 6-(Benzyloxy)-L-norleucine q1 Does the molecule contain Sulfur (Met, Cys) or other catalyst poisons? start->q1 q2 Are other functional groups present that are sensitive to reduction (e.g., alkynes)? q1->q2 No acidolysis Recommended Method: Strong Acidolysis (e.g., TFA Cocktail or HF) q1->acidolysis Yes q3 Are other side-chain groups (tBu, Boc, Trt) present that require strong acid for removal? q2->q3 No transfer_hydro Consider: Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) q2->transfer_hydro Yes hydrogenolysis Recommended Method: Catalytic Hydrogenolysis (e.g., H₂, Pd/C) q3->hydrogenolysis No q3->acidolysis Yes

Caption: Decision workflow for selecting a deprotection method.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses specific issues you may encounter during the deprotection of 6-(Benzyloxy)-L-norleucine.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection via Hydrogenolysis (Verified by MS showing starting material)1. Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or poisoned by sulfur-containing residues or impurities.[3] 2. Insufficient Hydrogen: Low H₂ pressure or inadequate reaction time. 3. Poor Mass Transfer: Inefficient stirring preventing the substrate from accessing catalyst active sites.[3]1. Use fresh, high-quality Pd/C catalyst. If sulfur is present, consider increasing catalyst loading or using a poison-resistant catalyst, though switching methods is often better. 2. Increase hydrogen pressure (if using a Parr shaker) or extend the reaction time. Monitor by TLC or LC-MS. 3. Ensure vigorous stirring. Consider switching to a catalytic transfer hydrogenation method (e.g., using ammonium formate as the hydrogen source), which can sometimes be more efficient.[2]
Incomplete Deprotection via TFA Cleavage (Verified by MS showing partially protected species)1. Benzyl Ether Stability: The benzyl ether is significantly more stable to acid than t-butyl-based protecting groups (tBu, Boc, Trt).[9] Standard TFA cleavage times (1.5-3 hours) may be insufficient.[11] 2. Insufficient Acidity: The TFA concentration in the cleavage cocktail may be too low.1. Extend the cleavage time to 4-6 hours, monitoring the reaction progress with a test cleavage and HPLC/MS analysis. 2. Ensure a high TFA concentration (typically 95%). For extremely stubborn cases, stronger acid systems like TMSBr/TFA or HF (for Boc-SPPS) may be required, but these are harsh and require specialized equipment and handling.[11]
Observation of Side Products after TFA Cleavage (Verified by MS showing unexpected masses)1. Carbocation Side Reactions: During acidolysis, the cleavage of the benzyl ether generates a reactive benzyl carbocation (Bn⁺).[7] This electrophile can be captured by nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met), leading to alkylation.1. Use Scavengers: It is critical to include a scavenger cocktail in your TFA cleavage mixture.[8][11] Scavengers are nucleophiles that trap the reactive carbocations before they can modify your peptide.
Common TFA Scavenger Cocktails

The composition of the scavenger cocktail is crucial for minimizing side reactions during TFA-mediated deprotection.[8]

Cocktail CompositionTarget Residues / Purpose
95% TFA / 2.5% H₂O / 2.5% TIS General purpose; TIS (triisopropylsilane) reduces oxidized Met and scavenges Trt and other carbocations. Water helps with Pbf deprotection from Arg.
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS For peptides containing Cysteine (Cys). EDT (1,2-ethanedithiol) protects Cys from re-attachment of Trt groups.
92.5% TFA / 5% Phenol / 2.5% H₂O Phenol is an excellent scavenger for benzyl and other carbocations, protecting Tyr and Trp residues.

In-Depth Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of 6-(Benzyloxy)-L-norleucine

This protocol describes the deprotection of the benzyl ether using palladium on carbon and hydrogen gas. It is the cleanest and often most efficient method when compatible with the substrate.[5]

Materials:

  • 6-(Benzyloxy)-L-norleucine containing peptide or molecule

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or similar protic solvent

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10-20 mL) in a suitable reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).

  • Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

  • If using a balloon, purge the flask by evacuating and backfilling with H₂ three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: TFA-Mediated Deprotection and Cleavage

This protocol is for the final deprotection of a peptide containing 6-(Benzyloxy)-L-norleucine synthesized on solid support via Fmoc chemistry.

Materials:

  • Peptide-resin (dried, ~50 mg for an analytical test cleavage)

  • TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Wash the resin with DCM (3 x 1 min) to swell it.

  • Add the pre-chilled TFA cleavage cocktail to the resin (approx. 1 mL for 50 mg of resin).

  • Agitate the mixture at room temperature. For peptides containing 6-(Benzyloxy)-L-norleucine, a reaction time of 3-4 hours is recommended.

  • After the cleavage is complete, filter the resin and collect the TFA filtrate.

  • Wash the resin with a small amount of fresh TFA, then with DCM, and combine all filtrates.

  • Concentrate the filtrate under a gentle stream of nitrogen to reduce the volume by about 80-90%.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet two more times with cold ether to remove scavengers and organic byproducts.

  • Dry the final peptide pellet under vacuum. Analyze by HPLC and Mass Spectrometry to confirm complete deprotection.

The Underlying Chemistry: Deprotection Mechanisms

Understanding the mechanism of cleavage is key to troubleshooting and optimizing your reaction.

G cluster_0 A) Catalytic Hydrogenolysis cluster_1 B) Acidolysis (TFA) a R-O-CH₂-Ph c Pd/C Catalyst Surface a->c b H₂ b->c d [Adsorbed Complex] c->d Adsorption & Activation e R-OH + CH₃-Ph (Toluene) d->e Hydrogenolysis (C-O Bond Cleavage) f R-O-CH₂-Ph h R-O⁺(H)-CH₂-Ph f->h Protonation g H⁺ (from TFA) g->h i R-OH + ⁺CH₂-Ph (Benzyl Carbocation) h->i Heterolytic Cleavage k Scavenger-CH₂-Ph + H⁺ i->k Trapping j Scavenger (e.g., TIS-H) j->k

Caption: Simplified mechanisms for benzyl ether deprotection.

A) Catalytic Hydrogenolysis: The reaction proceeds on the surface of the palladium catalyst.[12] Both the benzyl ether and hydrogen gas adsorb onto the metal surface, where the C-O bond is reductively cleaved to yield the free hydroxyl group and toluene.[12][13] This is a clean process with a simple workup.

B) Acidolysis: The process is initiated by the protonation of the ether oxygen by a strong acid like TFA.[8] This makes the benzyl group a good leaving group. Heterolytic cleavage of the C-O bond releases the desired alcohol and a highly reactive benzyl carbocation. This carbocation must be immediately trapped by a scavenger molecule to prevent it from reacting with other nucleophilic sites in the peptide.[7][8]

References

  • Hydrogenolysis of Ethers. (n.d.). In Science of Synthesis.
  • Troubleshooting incomplete Boc deprotection in peptide synthesis. (2025). Benchchem.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Benchchem.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
  • Comparative study of deprotection methods for benzyl and trityl ethers. (2025). Benchchem.
  • optimizing deprotection conditions for benzyl esters to avoid side products. (2025). Benchchem.
  • Introduction to Cleavage Techniques. (n.d.). ThermoFisher.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). Aapptec Peptides.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (2025). Benchchem.
  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014, June 4). Saurabh Khadse.

Sources

Troubleshooting

Resolving aggregation problems in peptides containing 6-(Benzyloxy)-L-norleucine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the severe aggregation iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the severe aggregation issues associated with peptides containing the unnatural amino acid 6-(Benzyloxy)-L-norleucine (Nle(O-Bzl)) .

Nle(O-Bzl) is a highly specialized residue frequently incorporated into activity-based probes and substrates targeting proteases with capacious binding pockets, such as Human Neutrophil Elastase (HNE) and Granzyme B (1)[1]. While its long aliphatic stem and bulky benzyloxy group confer exceptional binding affinity, these same physicochemical properties drive profound intermolecular hydrophobic interactions. This leads to rapid β -sheet formation, resin collapse during Solid-Phase Peptide Synthesis (SPPS), and irreversible precipitation in aqueous assays.

Below is our comprehensive diagnostic workflow, followed by targeted FAQs, quantitative data, and self-validating protocols to rescue your synthesis.

Diagnostic Workflow

Workflow A Peptide containing Nle(O-Bzl) B Phase 1: SPPS (Resin Shrinkage / Low Yield) A->B C Phase 2: Cleavage (Insoluble Post-Ether) A->C D Phase 3: Assay/HPLC (Aqueous Precipitation) A->D B1 Optimize Solvents (NMP/DMSO/Chaotropes) B->B1 B2 Backbone Protection (Dmb/Hmb or Pseudoprolines) B->B2 C1 Detergent-Assisted Cleavage (e.g., SDS) C->C1 C2 Skip Ether Precipitation (Direct Lyophilization) C->C2 D1 HFIP Solubilization (Alpha-Helix Induction) D->D1 D2 Buffer Exchange via SEC or Dialysis D1->D2

Diagnostic workflow for resolving Nle(O-Bzl) peptide aggregation across all synthesis stages.

Phase 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q1: Why does my synthesis efficiency drop drastically immediately after coupling Nle(O-Bzl)? A1: Nle(O-Bzl) possesses a long hydrophobic aliphatic stem terminating in a bulky benzyloxy group. In SPPS, these hydrophobic interactions thermodynamically favor the expulsion of solvent and the alignment of peptide backbones. This alignment facilitates robust intermolecular hydrogen bonding ( C=O⋯H−N ), leading to β -sheet formation on the resin. Consequently, the resin beads collapse (shrink), and the reactive N-termini become sterically buried and inaccessible to incoming activated amino acids (2)[2]. Even a minor stepwise efficiency drop from 99.5% to 99.0% due to this aggregation can reduce the final theoretical yield of a 70-mer from 50% to 24% (3)[3].

Q2: How can I modify my SPPS conditions to prevent this on-resin aggregation? A2: Aggregation is both a thermodynamic and kinetic problem. To disrupt it, you must alter the solvent environment or increase the kinetic energy of the system:

  • Solvent Optimization: Standard DMF is often insufficient for highly hydrophobic sequences. Switching to more disruptive solvent mixtures, such as N-methylpyrrolidone (NMP) with 25% Dimethyl sulfoxide (DMSO), significantly improves the solvation of hydrophobic domains ().

  • Chaotropic Salts: The addition of chaotropic salts like 0.1 M LiCl or KSCN to the coupling solvent disrupts the hydrogen-bonding networks of the aggregating chains (4)[4].

  • Elevated Temperature: Utilizing microwave-assisted SPPS or conventional heating (e.g., 50°C) provides the necessary kinetic energy to break weak β -sheet aggregates and improve the diffusion of reagents into the collapsed resin matrix (2)[2].

Q3: Are there structural modifications I can use temporarily during synthesis to block H-bonding? A3: Yes. The most effective chemical strategy is the temporary masking of the peptide backbone.

  • Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the α -nitrogen of the amino acid preceding Nle(O-Bzl) acts as a steric wedge, completely disrupting β -sheet propagation (4)[4]. These groups are cleanly removed during standard TFA cleavage.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys near the Nle(O-Bzl) residue, coupling a pre-formed pseudoproline dipeptide introduces a temporary kink in the backbone (similar to proline), which is highly effective at preventing aggregation (5)[5].

Phase 2 & 3: Cleavage, Solubilization, and Assays

Q4: My peptide forms an insoluble mass upon standard TFA cleavage and ether precipitation. How do I recover it? A4: Highly hydrophobic peptides containing Nle(O-Bzl) often form irreversible peptide-(peptide)n aggregates during the initial phase of isolation, specifically during ether precipitation (6)[6].

  • Avoid Ether Precipitation: For extreme cases, bypass cold ether precipitation entirely. Instead, evaporate the TFA under a stream of nitrogen, dissolve the residue in a small amount of neat hexafluoroisopropanol (HFIP) or DMSO, and lyophilize directly.

  • Detergent-Assisted Cleavage: Inclusion of nonionic or anionic detergents (like Sodium Dodecyl Sulfate, SDS) directly in the cleavage cocktail or the immediate post-cleavage wash can dramatically reduce aggregation, allowing the peptide to remain soluble for subsequent HPLC purification (6)[6].

Q5: How do I solubilize the purified Nle(O-Bzl) peptide for RP-HPLC and biological assays without it crashing out? A5: Solubilization requires breaking the hydrophobic collapse.

  • The HFIP Strategy: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a powerful fluorinated alcohol that acts as a robust α -helix inducer and β -sheet breaker. Molecular dynamics show that HFIP clusters around hydrophobic side chains (like the benzyloxy group of Nle(O-Bzl)), displacing ordered water molecules and removing alternative hydrogen-bonding partners (7)[7]. Dissolve your lyophilized peptide in 20-50% HFIP (or neat HFIP for stubborn aggregates) before diluting it into your aqueous assay buffer or HPLC mobile phase.

  • Aqueous Transition: When transitioning to aqueous buffers, maintain a low concentration of organic modifier or use formulation excipients like L-Arginine (50-100 mM), which screens hydrophobic and charged regions to suppress aggregation in solution (8)[8].

Quantitative Data Presentation

Table 1: Quantitative Parameters for Troubleshooting and Assay Optimization

Parameter / ReagentQuantitative Value / MetricApplication / Context
DMSO in NMP/DMF 25% (v/v)SPPS solvent mixture to disrupt on-resin aggregation.
Dmb/Hmb Incorporation 1 substitution per 6-7 residuesFrequency required to effectively disrupt β -sheet formation.
Stepwise Efficiency Drop 99.5% 99.0%Reduces final yield of a 70-mer from 50% to 24%; highlights the need for optimization.
HFIP Concentration 10% (v/v)Minimum concentration observed to completely abolish amyloidogenic aggregation in vitro.
L-Arginine Excipient 50 - 100 mMAqueous buffer additive to suppress hydrophobic aggregation post-purification.
Nle(O-Bzl) Substrate Kinetics kcat​/Km​=4.79×107 M−1s−1 Catalytic efficiency when Nle(O-Bzl) is used in HNE protease substrates (7,000-fold increase).
Protease Selectivity 900-foldSelectivity of Nle(O-Bzl) substrates for HNE over closely related proteases (e.g., PR3).

Experimental Protocols

Protocol 1: Aggregation-Resistant SPPS Coupling for Nle(O-Bzl) Sequences

This protocol utilizes thermodynamic and kinetic disruption to force the coupling of highly hydrophobic residues.

  • Resin Preparation: Swell a low-substitution resin (e.g., NovaPEG or Tentagel, 0.1-0.3 mmol/g) in NMP for 30 minutes to maximize inter-chain distance.

  • Deprotection: Treat with 20% Piperidine in NMP containing 0.1 M LiCl for 2 x 10 minutes. The LiCl acts as a chaotrope to prevent aggregation during Fmoc removal.

  • Amino Acid Activation: Dissolve 5 equivalents of Fmoc-Nle(O-Bzl)-OH and 5 equivalents of a highly reactive coupling reagent (e.g., HATU) in a minimal volume of 25% DMSO in NMP.

  • Base Addition: Add 10 equivalents of DIPEA to the activated amino acid solution and vortex briefly.

  • Coupling: Transfer the mixture to the resin. Heat the reaction to 50°C (using a microwave synthesizer or heating block) and agitate for 1-2 hours.

  • Verification (Self-Validating Step): Perform a Kaiser (Ninhydrin) test on a small resin aliquot. A positive result (blue beads) indicates incomplete coupling due to aggregation. If positive, do not proceed to deprotection; perform a double coupling using a different highly reactive coupling reagent (e.g., switch from HATU to PyBOP) and fresh 25% DMSO/NMP solvent.

Protocol 2: HFIP-Mediated Solubilization and Disaggregation Workflow

This protocol rescues "bricked" (irreversibly aggregated) peptides post-cleavage for downstream assays.

  • Initial Solubilization: Weigh the crude, lyophilized Nle(O-Bzl) peptide into a glass vial (avoid plastics if using neat HFIP, as it can leach polymers).

  • HFIP Addition: Add neat 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve a peptide concentration of 1-5 mg/mL. Vortex gently.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow HFIP to fully displace water molecules and induce α -helical monomeric states.

  • Verification (Self-Validating Step): Visually inspect the solution against a dark background. It should be perfectly optically clear. If any turbidity remains, the β -sheet aggregates have not fully dissociated; add an additional 10% volume of HFIP and sonicate for 5 minutes before proceeding to dilution.

  • Dilution/Transition: Slowly add the HFIP-peptide solution dropwise into a rapidly stirring aqueous buffer containing 50-100 mM L-Arginine or 1-2% nonionic detergent (e.g., octyl-beta-D-glucoside), ensuring the final HFIP concentration drops below 5% (or as required by the assay).

  • Lyophilization (Alternative): If HFIP is incompatible with downstream applications, freeze the neat HFIP solution in liquid nitrogen and lyophilize overnight to obtain a fluffy, monomerized peptide powder ready for immediate aqueous reconstitution.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis , peptide.com. 4

  • Overcoming Aggregation in Solid-phase Peptide Synthesis , sigmaaldrich.com. 5

  • Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent , nih.gov.6

  • Overcoming Aggregation in Solid-phase Peptide Synthesis , sigmaaldrich.com. Link

  • Technical Support Center: Preventing Aggregation in Peptides , benchchem.com. 8

  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) , benchchem.com.3

  • Peptide Secondary Structure Prediction: Aggregation Risks , peptidechemistry.org. 2

  • Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study , nih.gov. 7

  • BBOOKHAVEN , osti.gov. 1

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 6-(Benzyloxy)-L-norleucine Reagents

Executive Summary: The Biochemical Context 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) is a highly specialized, bulky unnatural amino acid. Its extended hydrophobic side chain, capped with a benzyloxy group, is structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biochemical Context

6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) is a highly specialized, bulky unnatural amino acid. Its extended hydrophobic side chain, capped with a benzyloxy group, is structurally critical for perfectly filling the capacious S2 and S4 subsites of key serine proteases. It is widely utilized in the synthesis of highly selective fluorogenic substrates and activity-based probes for Granzyme B[1], Factor XIa[2], and Human Neutrophil Elastase[3].

Despite its utility, incorporating protected derivatives like Fmoc-Nle(O-Bzl)-OH during Solid-Phase Peptide Synthesis (SPPS) presents a significant technical hurdle: severe moisture sensitivity. The steric bulk of the benzyloxy-hexanoic acid side chain inherently decelerates amidation kinetics. When coupling is slow, trace moisture in the solvent acts as a highly mobile competing nucleophile, rapidly hydrolyzing the activated ester intermediate before the resin-bound amine can react, leading to sequence truncation[].

Pathway of Moisture-Induced Coupling Failure

G A Fmoc-Nle(O-Bzl)-OH + DIC / Oxyma B O-Acylisourea / Active Ester Intermediate A->B Activation C Anhydrous Conditions (+ Resin-bound Amine) B->C Fast Kinetics D Moisture Contamination (+ H2O) B->D Competing Nucleophile E Successful Coupling (Peptide Elongation) C->E Amidation F Hydrolysis of Active Ester (Regeneration of Free Acid) D->F Hydrolysis G Sequence Truncation / Deletion Peptide F->G Failed Coupling

Figure 1: Mechanistic pathway of Fmoc-Nle(O-Bzl)-OH activation and divergent moisture-driven outcomes.

Troubleshooting Guide & FAQs

Q1: Why is Fmoc-Nle(O-Bzl)-OH more susceptible to moisture-induced coupling failures than standard aliphatic amino acids like Leucine? A: The vulnerability stems from the kinetics of the activated intermediate. The bulky benzyloxy side chain creates steric hindrance near the alpha-carbon. During activation, the rate of nucleophilic attack by the resin-bound amine is significantly reduced. Water molecules, being much smaller and highly mobile, easily bypass this steric bulk. If the solvent contains excess moisture, hydrolysis of the active ester outpaces the amidation reaction, leading to a dead-end regeneration of the free acid and a truncated peptide sequence[].

Q2: What analytical indicators confirm that moisture compromised my coupling step? A: The primary indicator is a "deletion sequence" (M - 237 Da) in your crude LC-MS analysis, corresponding to the missing Nle(O-Bzl) residue. Additionally, if you are using uronium/aminium-based coupling reagents like HBTU or HATU in the presence of moisture, you may observe a +98 Da mass shift on the N-terminus of your peptide. This occurs because moisture facilitates the reaction of the coupling reagent directly with the amine to form a stable tetramethylguanidinium cap, permanently terminating the chain[5].

Q3: How should I store and prepare the reagent to prevent degradation? A: Fmoc-Nle(O-Bzl)-OH must be stored desiccated at -20°C. The most critical step occurs during preparation: the vial must equilibrate to room temperature in a desiccator for at least 30-60 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the powder. For dissolution, use strictly anhydrous peptide-synthesis grade N,N-dimethylformamide (DMF) with a water content of ≤50 ppm.

Q4: Which coupling chemistry is most robust against trace moisture for this specific unnatural amino acid? A: Avoid standard HBTU/DIPEA chemistry. Instead, utilize N,N'-Diisopropylcarbodiimide (DIC) combined with Oxyma Pure. DIC/Oxyma provides exceptional acylation rates even for sterically hindered amino acids, minimizing the time window for moisture-driven hydrolysis[6]. Furthermore, this base-free activation method suppresses the risk of racemization at the alpha-carbon, which is crucial when working with expensive, enantiopure unnatural amino acids[7].

Quantitative Data: Moisture Impact on Coupling Efficiency

The following table summarizes the causal relationship between solvent moisture content, coupling reagent selection, and the resulting coupling efficiency of Fmoc-Nle(O-Bzl)-OH.

Table 1: Impact of Solvent Moisture Content on Fmoc-Nle(O-Bzl)-OH Coupling Efficiency (1-hour coupling, Rink Amide resin)

Moisture Content (ppm H₂O)Coupling Reagent SystemCoupling Efficiency (%)Dominant Byproduct / Outcome
< 50 ppm (Anhydrous) DIC / Oxyma Pure > 98% None (Optimal Elongation)
200 ppmDIC / Oxyma Pure85%Deletion sequence (Hydrolysis)
500 ppmDIC / Oxyma Pure60%Deletion sequence (Hydrolysis)
< 50 ppm (Anhydrous)HBTU / DIPEA92%Trace guanidinylation
500 ppmHBTU / DIPEA45%Guanidinium truncation (+98 Da)

Experimental Protocol: Anhydrous Activation and Coupling

To ensure a self-validating and high-yield incorporation of Fmoc-Nle(O-Bzl)-OH, follow this step-by-step methodology designed to eliminate moisture interference:

Step 1: Thermal Equilibration Remove the Fmoc-Nle(O-Bzl)-OH vial from -20°C storage. Place it in a vacuum desiccator at room temperature (20-25°C) for a minimum of 60 minutes prior to opening. Causality: This prevents atmospheric moisture from condensing on the cold reagent powder.

Step 2: Solvent Verification Draw DMF directly from a freshly opened, septum-sealed anhydrous bottle (≤50 ppm H₂O). Verify solvent integrity; do not use DMF that has been exposed to ambient air for >24 hours, as it rapidly absorbs atmospheric moisture and degrades into dimethylamine and formic acid[].

Step 3: Reagent Preparation (0.1 mmol scale) Weigh 5 equivalents (0.5 mmol, ~118.6 mg) of Fmoc-Nle(O-Bzl)-OH and 5 equivalents of Oxyma Pure (0.5 mmol, ~71 mg). Dissolve both in 2 mL of anhydrous DMF.

Step 4: In Situ Activation Add 5 equivalents of DIC (0.5 mmol, ~78 µL) to the amino acid/Oxyma solution. Stir for 2 minutes at room temperature to allow the formation of the active ester. Causality: Pre-activation ensures the bulky amino acid is fully converted to the reactive O-acylisourea before exposure to the resin.

Step 5: Coupling Transfer the activated mixture to the SPPS reaction vessel containing the deprotected resin-bound peptide. Agitate for 60–90 minutes at room temperature. (If using a microwave synthesizer, couple at 90°C for 2 minutes to outpace hydrolysis)[6].

Step 6: Validation (Kaiser Test) Drain the reaction vessel and wash the resin 3x with anhydrous DMF and 3x with DCM. Perform a Kaiser test on a few resin beads.

  • Yellow/Colorless: Indicates successful, complete coupling. Proceed to deprotection.

  • Blue: Indicates incomplete coupling due to moisture-induced reagent hydrolysis. If blue, do not deprotect; repeat steps 3-5 (double coupling).

References

  • Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activ
  • Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma, ACS Public
  • BBOOKHAVEN - OSTI, OSTI.gov.
  • Why Fmoc-Protected Amino Acids Domin
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention, Peptide Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem.
  • One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis, CEM.

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Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Development for 6-(Benzyloxy)-L-norleucine Analysis

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-(Benzyloxy)-L-norleucine, a synthetic amino acid derivative of significant interest in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-(Benzyloxy)-L-norleucine, a synthetic amino acid derivative of significant interest in pharmaceutical and biochemical research. As a non-proteinogenic amino acid with a bulky, hydrophobic side chain, its analysis presents unique challenges that necessitate a well-considered methodological approach. This document offers an in-depth exploration of various analytical strategies, complete with experimental protocols and supporting data, to empower researchers, scientists, and drug development professionals in selecting and optimizing the most suitable HPLC method for their specific needs.

Understanding the Analyte: 6-(Benzyloxy)-L-norleucine

6-(Benzyloxy)-L-norleucine is an analog of L-norleucine characterized by the presence of a benzyloxy group on the terminal carbon of its side chain. This structural feature significantly increases its hydrophobicity compared to its parent amino acid, a key consideration for chromatographic method development. Furthermore, like most amino acids, it lacks a strong chromophore, making direct UV detection challenging at low concentrations.[1][2] The primary analytical objectives for this compound typically include quantification in various matrices, purity assessment, and chiral separation to ensure enantiomeric excess.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the analytical objective, available instrumentation, and the sample matrix. Here, we compare three primary strategies: Reversed-Phase HPLC with Pre-column Derivatization, Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD), and Hydrophilic Interaction Liquid Chromatography (HILIC) for underivatized analysis.

Reversed-Phase HPLC with Pre-column Derivatization

This is a classic and widely adopted approach for amino acid analysis.[3] Derivatization introduces a fluorescent or UV-absorbing tag to the amino acid, enhancing detection sensitivity and enabling the use of robust reversed-phase chromatography.[4][5]

Causality of Experimental Choices:

  • Why Derivatization? The primary amine of 6-(Benzyloxy)-L-norleucine allows for reaction with various derivatizing agents. This overcomes the challenge of its poor UV absorbance.[1][6]

  • Choice of Reagent: Ortho-phthalaldehyde (OPA) is an excellent choice for primary amines, reacting rapidly to form highly fluorescent isoindole derivatives.[7][8] This provides high sensitivity. For confirmation or if secondary amines are also of interest, 9-fluorenylmethyl chloroformate (FMOC) is a viable alternative.[9][10]

  • Column Selection: A C18 column is the standard for reversed-phase HPLC. The increased hydrophobicity of the derivatized 6-(Benzyloxy)-L-norleucine ensures good retention and separation from polar matrix components.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Sample containing 6-(Benzyloxy)-L-norleucine Derivatization Pre-column Derivatization with OPA/Thiol Sample->Derivatization Injection Injection Derivatization->Injection Separation Reversed-Phase HPLC (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex/Em appropriate for OPA) Separation->Detection Data Data Detection->Data Data Acquisition & Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Sample containing underivatized 6-(Benzyloxy)-L-norleucine Injection Injection Sample->Injection Separation Ion-Pairing RP-HPLC (C18 Column) Injection->Separation Detection ELSD Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Caption: Workflow for Ion-Pairing RP-HPLC with ELSD.

Experimental Protocol: Ion-Pairing RP-HPLC-ELSD

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 20% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detector: ELSD (Drift Tube Temperature: 50 °C, Nebulizer Gas Pressure: 3.5 bar)

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography. [1]While 6-(Benzyloxy)-L-norleucine is relatively non-polar, HILIC can be advantageous for separating it from very non-polar impurities or when a different selectivity is required.

Causality of Experimental Choices:

  • Why HILIC? HILIC provides an orthogonal separation mechanism to reversed-phase, which can be beneficial for complex samples. [11][12]It allows for the analysis of the underivatized amino acid. [13][14]* Stationary Phase: A silica or amide-based column is typically used for HILIC.

  • Mobile Phase: A high concentration of a polar organic solvent like acetonitrile with a small amount of aqueous buffer is used to promote partitioning of the analyte into the water-enriched layer on the stationary phase.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Sample containing underivatized 6-(Benzyloxy)-L-norleucine Injection Injection Sample->Injection Separation HILIC (Silica or Amide Column) Injection->Separation Detection ELSD or MS Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Caption: Workflow for HILIC with ELSD or MS detection.

Experimental Protocol: HILIC-ELSD

  • HPLC Conditions:

    • Column: Silica, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Formate, pH 3.0

    • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Formate, pH 3.0

    • Gradient: 0% B to 50% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector: ELSD (Drift Tube Temperature: 50 °C, Nebulizer Gas Pressure: 3.5 bar)

Performance Comparison

FeatureRP-HPLC with OPA DerivatizationRP-HPLC with ELSDHILIC with ELSD
Sensitivity Very HighModerateModerate
Selectivity HighModerateHigh (Orthogonal to RP)
Sample Preparation Derivatization step requiredMinimalMinimal
Instrumentation HPLC with Fluorescence DetectorHPLC with ELSDHPLC with ELSD or MS
Mobile Phase Aqueous buffers, organic solventsVolatile buffers, organic solventsHigh organic content, volatile buffers
Best For Trace quantification, high sensitivity applicationsRoutine analysis, avoiding derivatizationOrthogonal separation, analysis of polar and non-polar compounds in the same run

Chiral Separation of 6-(Benzyloxy)-L-norleucine

For enantiomeric purity assessment, a chiral stationary phase (CSP) is required. Given the structure of 6-(Benzyloxy)-L-norleucine, a crown-ether-based CSP is a promising option for the direct separation of its enantiomers. [15]Alternatively, pre-column derivatization with a chiral reagent, such as o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), can form diastereomers that are separable on a standard C18 column. [16] Experimental Protocol: Chiral Separation on a Crown-Ether Column

  • HPLC Conditions:

    • Column: Crownpak CR-I(+), 4.6 x 150 mm, 5 µm

    • Mobile Phase: Perchloric Acid Solution (pH 1.5) / Acetonitrile (85:15, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detector: UV at 210 nm or ELSD

Conclusion and Recommendations

The optimal HPLC method for the analysis of 6-(Benzyloxy)-L-norleucine is dictated by the specific analytical goal.

  • For high-sensitivity quantification , Reversed-Phase HPLC with pre-column OPA derivatization and fluorescence detection is the superior choice. Its high sensitivity and the robustness of reversed-phase chromatography make it ideal for trace analysis in complex matrices.

  • For routine analysis where derivatization is to be avoided , Ion-Pairing Reversed-Phase HPLC with ELSD offers a simple and effective solution.

  • When orthogonal separation or analysis of a wide polarity range of compounds is necessary , HILIC provides a valuable alternative.

  • For enantiomeric purity , direct analysis on a crown-ether based chiral stationary phase is recommended for its simplicity and efficiency.

By understanding the principles behind each of these methodologies and following the provided protocols as a starting point, researchers can confidently develop and validate a robust and reliable HPLC method for the analysis of 6-(Benzyloxy)-L-norleucine.

References

  • Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (n.d.). Accessed March 7, 2024.
  • Al-Ghaithi, F., et al. (2018). Amino acid analysis by hydrophilic interaction chromatography coupled with isotope dilution mass spectrometry. Methods in Molecular Biology.
  • Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022, January 31). JASCO.
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2024, July 10). Molecules.
  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
  • Direct analysis of amino acids by HILIC–eSI-MS. (n.d.). LC-GC.
  • Spectrophotometric Determination of Amino Acids with Ninhydrin. (n.d.). BenchChem.
  • Ninhydrin Color Development Method. (n.d.).
  • Ninhydrin Test. (n.d.). IIT Kanpur.
  • Panin, N., et al. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (n.d.). PMC.
  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. (2016, May 13).
  • Phthaldialdehyde OPA HPLC Derivatiz
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.).
  • Evaporative Light-Scattering Detectors (ELSD). (n.d.). KNAUER.
  • Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific.
  • The principles of ELSD. (2016, September 15). Peak Scientific.
  • Applications of hydrophilic interaction chromatography to Amino Acids, Peptides and Proteins. (2025, October 22).
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021, July 29). Acta Scientific Pharmaceutical Sciences.
  • b-17 amino acid analysis – hplc (pre column derivatization – opa). (n.d.).
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.).
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). Molecules.
  • Analysis of Amino Acids in Soy Flour Using the Chromaster HPLC System with Evaporative Light Scattering Detection. (n.d.). Hitachi High-Tech.
  • Gray, N., et al. (2024, February 16).
  • UPLC Amino Acid Analysis Services. (n.d.). BOC Sciences.
  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System. (2024, October 21). JASCO Inc.
  • Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. (2007, January 5). Journal of Pharmaceutical and Biomedical Analysis.
  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (n.d.).
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017, January 19). Analytical Chemistry.
  • Determination of 6-diazo-5-oxo-L-norleucine in plasma and urine by reversed-phase high-performance liquid chromatography of the dansyl derivative. (1980, January 11).
  • Analysis of 45 Amino Acids Using UPLC-MS/MS for Biomedical Research Using the Kairos Amino Acid Kit. (n.d.).
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Food Research.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PLOS ONE.
  • How can I resolve non-polar amino acids by HPLC? (2015, May 24).
  • SAMPLE: NOR-LEUCINE HPLC AMINO-ACID Direct Enantiomeric Separ
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chrom
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006, April 15). Journal of Biomolecular Techniques.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • Analytical tasks – efficiently solved by HPTLC. (n.d.). CAMAG.
  • Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. (n.d.). Agilent.
  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. (n.d.).
  • LC Columns For Clinical Research. (n.d.). Phenomenex.
  • Development and validation of a high performance liquid chromatography method for determination of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1), a novel non-nucleoside reverse transcriptase inhibitor and its application to a pharmacokinetic study in rats. (n.d.). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.

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Comparative

Advanced Bioisosteric Replacement: A Comparative Guide to 6-(Benzyloxy)-L-norleucine vs. Lysine Derivatives in Probe Design

The development of highly selective activity-based probes (ABPs) and fluorogenic substrates requires precise exploitation of protease active-site topography. While natural amino acids like L-Lysine are foundational in pe...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective activity-based probes (ABPs) and fluorogenic substrates requires precise exploitation of protease active-site topography. While natural amino acids like L-Lysine are foundational in peptide design, their utility is often limited by cross-reactivity among structurally similar proteases. To overcome this, researchers increasingly utilize non-natural amino acids.

This guide provides an objective, data-driven comparison between standard Lysine derivatives and 6-(Benzyloxy)-L-norleucine (L-Nle(O-Bzl)) , a bulky, lipophilic bioisostere. By replacing the terminal amine with a neutral benzyl ether, L-Nle(O-Bzl) unlocks access to capacious, hydrophobic "exo-pockets" that natural amino acids cannot reach, fundamentally altering probe specificity[1].

Structural & Physicochemical Rationale

To understand the causality behind selecting L-Nle(O-Bzl) over natural Lysine or its common derivatives (e.g., Acetylated or Methylated Lysine), we must analyze their physicochemical properties.

L-Lysine possesses a flexible four-carbon aliphatic stem terminating in a highly polar, positively charged ϵ -amine (at pH 7.4). This restricts its binding primarily to solvent-exposed regions or negatively charged pockets (e.g., the S1 pocket of trypsin-like proteases). While modifications like -acetylation neutralize the charge, they fail to significantly increase the buried surface area.

Conversely, L-Nle(O-Bzl) retains the flexible four-carbon stem but replaces the amine with an ether-linked benzyl group. This structural shift achieves two critical mechanistic goals:

  • Charge Neutralization: It eliminates electrostatic repulsion in hydrophobic pockets.

  • Steric Anchoring: The bulky benzyl ring vastly increases van der Waals interactions, allowing the side chain to act as an anchor in extended hydrophobic cavities.

Table 1: Physicochemical Comparison of Side Chains
Amino Acid / DerivativeSide Chain Terminal GroupCharge (pH 7.4)HydrophobicityPrimary Protease Pocket Compatibility
L-Lysine Primary Amine ( −NH3+​ )+1LowNarrow, negatively charged (e.g., S1 in Trypsin)
-Acetyl-L-Lysine Acetamide ( −NH−CO−CH3​ )NeutralModerateEpigenetic readers (Bromodomains), shallow neutral pockets
-Methyl-L-Lysine Secondary Amine ( −NH2​CH3+​ )+1Low-ModerateEpigenetic writers/erasers, slightly expanded charged pockets
L-Nle(O-Bzl) Benzyl Ether ( −O−CH2​−C6​H5​ )NeutralVery HighCapacious, deep hydrophobic exo-pockets (e.g., S2, S4)

Mechanistic Insights: Exploiting Protease "Exo-Pockets"

The superiority of L-Nle(O-Bzl) in specific assays stems from its ability to exploit secondary binding sites adjacent to standard sub-pockets.

G cluster_ligands Amino Acid Side Chains cluster_pockets Protease Active Site Subsities Lys L-Lysine (+ Charge, Hydrophilic) S_Pocket Standard S-Pocket (e.g., S2 or S4) Lys->S_Pocket Electrostatic / H-bond (Limited surface area) Nle L-Nle(O-Bzl) (Neutral, Bulky, Lipophilic) Nle->S_Pocket Hydrophobic Stem (Van der Waals) Exo_Pocket Hydrophobic Exo-Pocket (e.g., HNE Phe215/Ala227) Nle->Exo_Pocket Benzyl Ring Engagement (High affinity & specificity)

Mechanism of L-Nle(O-Bzl) engaging extended hydrophobic exo-pockets compared to L-Lysine.
Case Studies in Protease Targeting
  • Human Neutrophil Elastase (HNE): HNE is notoriously difficult to target due to its shallow active site. However, crystallographic data of the PK101 probe reveals that placing L-Nle(O-Bzl) at the P4 position forces the long hydrophobic stem to traverse the S4 pocket, while the terminal O-Bzl group extends into a previously unexploited "exo-pocket" formed by Phe215 and Ala227[2]. This interaction provides massive binding strength and specificity that natural aliphatic or basic amino acids cannot replicate.

  • Granzyme B (GrB): To distinguish GrB from closely related caspases, researchers mapped its extended catalytic preferences. The S2 pocket of GrB proved to be highly capacious. While natural substrates often utilize Proline, the bulky benzyl group of L-Nle(O-Bzl) perfectly fills this cavity, preventing off-target cleavage by caspases[3].

  • Factor XIa (fXIa): In the coagulation cascade, differentiating fXIa from Thrombin and Factor Xa is critical. The S2 pocket of fXIa is stereochemically restrictive but highly tolerant of bulky benzyl groups. L-Nle(O-Bzl) at the P2 position yields exceptional selectivity, whereas all natural amino acids (including Lysine) exhibit less than 15% relative activity[4].

Table 2: Performance & Selectivity Metrics
Target ProteasePocket TargetedPerformance of L-Nle(O-Bzl)Performance of Natural Analogs (e.g., Lys/Val/Pro)Selectivity Achieved Over
HNE S4 + Exo-pocketHigh affinity (Anchors into Phe215/Ala227 cavity)Low affinity (Cannot reach exo-pocket)Proteinase 3 (PR3), Cathepsin G
Granzyme B S2 SubsitePerfectly fills capacious S2 pocketProline is tolerated, but lacks strict selectivityCaspases
Factor XIa S2 Subsite58% relative activity (Champion substrate)<15% relative activity for all natural amino acidsThrombin, Factor Xa, APC

Experimental Methodology: Probe Synthesis & Validation

To ensure scientific integrity, any probe utilizing L-Nle(O-Bzl) must be synthesized and validated through a self-correcting workflow. The aliphatic benzyl ether of L-Nle(O-Bzl) is generally stable to standard Trifluoroacetic Acid (TFA) cleavage conditions used in Solid-Phase Peptide Synthesis (SPPS), which ensures the structural integrity of the bulky side chain during final deprotection.

Workflow Step1 1. Solid-Phase Peptide Synthesis (SPPS) Coupling Fmoc-L-Nle(6-OBzl)-OH via HBTU/DIPEA Step2 2. Cleavage & Global Deprotection TFA / TIPS / H2O Cocktail (95:2.5:2.5) Step1->Step2 Step3 3. Fluorophore Conjugation Attachment of ACC or Cy3 to C-terminus Step2->Step3 Step4 4. Kinetic Profiling (HyCoSuL) Determine kcat/KM against Target vs Off-Target Step3->Step4

Step-by-step workflow for synthesizing and validating L-Nle(O-Bzl)-based fluorogenic probes.
Protocol: Synthesis and Kinetic Profiling of L-Nle(O-Bzl) Probes

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and Dichloromethane (DCM).

  • Coupling of Fmoc-L-Nle(6-OBzl)-OH: Pre-activate 3 equivalents of Fmoc-L-Nle(6-OBzl)-OH with 3 eq. of HBTU and 6 eq. of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature. Causality Check: The steric bulk of the O-Bzl group may slightly hinder coupling kinetics; a double-coupling step is recommended to ensure >99% yield.

  • Peptide Elongation: Continue standard SPPS for the remaining sequence (e.g., adding P3, P2, and P1 residues).

Phase 2: Cleavage and Fluorophore Conjugation

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/ H2​O (95:2.5:2.5 v/v/v) for 2 hours. Note: TIPS acts as a carbocation scavenger, preventing unwanted alkylation while leaving the aliphatic benzyl ether of L-Nle intact.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Conjugation: Dissolve the peptide in anhydrous DMSO. Add 1.2 eq of the desired fluorophore (e.g., ACC or Cy3-NHS ester) and 3 eq of DIPEA. Stir in the dark for 12 hours. Purify via RP-HPLC.

Phase 3: Self-Validating Kinetic Assay

  • Setup: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Control Implementation: Run the L-Nle(O-Bzl) probe in parallel with a standard Lysine-based control probe to establish baseline activity.

  • Measurement: Incubate the target protease (e.g., GrB or fXIa) and off-target proteases (e.g., Caspases or Thrombin) with varying concentrations of the substrate (1 µM to 100 µM).

  • Analysis: Monitor fluorescence release continuously (e.g., λex​ = 355 nm, λem​ = 460 nm for ACC). Calculate kcat​/KM​ using the Michaelis-Menten equation to quantify the specificity constant.

Sources

Validation

A Senior Application Scientist's Guide to the Chiral Purity Assessment of 6-(Benzyloxy)-L-norleucine

For researchers, scientists, and drug development professionals, the stereochemical integrity of non-proteinogenic amino acids like 6-(Benzyloxy)-L-norleucine is not merely a matter of quality control; it is a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of non-proteinogenic amino acids like 6-(Benzyloxy)-L-norleucine is not merely a matter of quality control; it is a fundamental determinant of a final product's efficacy and safety. As a key chiral building block in the synthesis of complex peptides and pharmaceutical intermediates, the presence of its D-enantiomer can introduce diastereomeric impurities that are difficult to remove and may possess undesirable biological activity.[1]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the chiral purity of 6-(Benzyloxy)-L-norleucine. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol described is a self-validating system grounded in robust scientific principles.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including the required sensitivity, available instrumentation, and the stage of drug development. Four principal techniques offer distinct advantages for determining the enantiomeric excess (e.e.) of 6-(Benzyloxy)-L-norleucine: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Capillary Electrophoresis (CE), and Circular Dichroism (CD) Spectroscopy.

FeatureChiral HPLCNMR SpectroscopyChiral Capillary Electrophoresis (CE)Circular Dichroism (CD)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of pre-column formed diastereomers.[2]Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.[3]Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the run buffer.[4]Differential absorption of left- and right-circularly polarized light by the chiral molecule.[5]
Sample Preparation Direct injection of a solution (direct method) or derivatization (indirect method).[6]Dissolution with a Chiral Solvating Agent (CSA).[3]Direct injection of a solution containing the chiral selector.[7]Dissolution in a suitable solvent.
Sensitivity (Typical LOQ for minor enantiomer) High to Very High (<0.05%)Moderate (typically >0.5-1%)High (<0.1%)Low to Moderate (typically >1%)
Analysis Time 10-30 minutes5-20 minutes5-15 minutes< 5 minutes
Key Advantages High resolution and sensitivity; robust and widely available; established as a gold-standard method.Primary ratio method (can be quantitative without an impurity standard); non-destructive; provides structural information.High separation efficiency; very small sample and reagent consumption; rapid method development.[7]Very fast; no separation required; provides information on absolute configuration.
Key Limitations Can require extensive method development for novel compounds; expensive chiral columns.[3]Lower sensitivity; potential for signal overlap; CSA cost and selection can be challenging.Lower sample loading capacity; reproducibility can be more sensitive to buffer and capillary conditions.Less accurate for precise quantification of low-level impurities; requires a chromophore near the chiral center.

Deep Dive: Methodologies & Experimental Causality

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most prevalent and trusted technique for enantioselective analysis of amino acids due to its high resolution and sensitivity.[2] The strategy hinges on creating a chiral environment where the two enantiomers interact differently, allowing for their separation.

Causality of Method Choice: There are two primary HPLC approaches: direct and indirect.

  • Direct Method (Chiral Stationary Phase - CSP): This is the preferred approach as it avoids the extra step of derivatization, which can introduce impurities or risk racemization. The enantiomers are passed through a column packed with a chiral material (the CSP). Transient, diastereomeric complexes form between the enantiomers and the CSP, with one enantiomer forming a slightly more stable complex, causing it to be retained longer on the column and elute later. For a molecule like 6-(Benzyloxy)-L-norleucine, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are excellent starting points due to their versatility in forming chiral interactions (hydrogen bonds, dipole-dipole, steric hindrance).[8]

  • Indirect Method (Chiral Derivatization): This involves reacting the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form two stable diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral reversed-phase column (e.g., C18). While effective, this method is more labor-intensive and must be carefully validated to ensure the derivatization reaction goes to completion without any kinetic resolution.[6]

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve 6-(Benzyloxy)-L-norleucine in mobile phase (e.g., 1 mg/mL) inj Inject sample onto Chiral HPLC system prep->inj sep Separation on Chiral Stationary Phase (CSP) inj->sep det UV Detection (e.g., 210-220 nm) sep->det integ Integrate Peak Areas of L and D enantiomers det->integ calc Calculate Enantiomeric Purity: %L = (Area_L / (Area_L + Area_D)) * 100 integ->calc report Report Result calc->report

Caption: Workflow for direct chiral HPLC analysis.

This protocol provides a robust starting point for the analysis of 6-(Benzyloxy)-L-norleucine.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase Column: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a teicoplanin-based column such as Astec CHIROBIOTIC® T . These are chosen for their proven success with underivatized amino acids.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting point for normal phase mode would be a mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The alcohol component facilitates hydrogen bonding interactions, while the acidic modifier (TFA) ensures the amino acid's carboxyl and amino groups are in a consistent protonation state, leading to sharper peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature is controlled to ensure reproducible retention times.

    • Detection Wavelength: 215 nm. The benzyloxy and carboxyl groups provide sufficient UV absorbance at lower wavelengths.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 6-(Benzyloxy)-L-norleucine in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter the sample through a 0.45 µm filter to remove particulates.

  • Analysis and System Suitability:

    • Inject 10 µL of the sample solution.

    • The two enantiomers, L and D, should elute as separate peaks.

    • System Suitability: Before analyzing samples, inject a racemic (50:50) mixture to verify the system's performance. The resolution (Rs) between the two enantiomer peaks should be greater than 2.0 to ensure accurate quantification.

  • Quantification:

    • Enantiomeric purity is calculated based on the relative peak areas.

    • % L-enantiomer = [Area(L) / (Area(L) + Area(D))] * 100

NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a fundamentally different, non-separative approach. While it cannot distinguish between enantiomers directly in a standard achiral solvent, the addition of a Chiral Solvating Agent (CSA) creates a chiral environment within the NMR tube.[3]

Causality of Method Choice: The CSA, itself an enantiomerically pure molecule, forms rapid and reversible diastereomeric complexes with both the L- and D-enantiomers of the analyte.[3][10] These transient complexes have slightly different magnetic environments, causing previously equivalent protons in the enantiomers (e.g., the alpha-proton) to resonate at different frequencies (i.e., have different chemical shifts). The ratio of the integrals of these now-distinct signals directly corresponds to the enantiomeric ratio of the analyte. This method is powerful because it can be a primary method of measurement, not necessarily requiring a reference standard of the D-enantiomer. However, its sensitivity is a key limitation, making it unsuitable for detecting impurities below ~0.5%.[1]

Principle of Chiral Solvating Agent (CSA) in NMR

Caption: CSA forms distinct, transient complexes leading to separate NMR signals.

  • Instrumentation & Reagents:

    • High-field NMR Spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Enantiomerically pure Chiral Solvating Agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or a chiral phosphoric acid.[11]

    • Anhydrous deuterated solvent (e.g., Chloroform-d or Benzene-d₆).

  • Sample Preparation:

    • Dissolve ~5-10 mg of 6-(Benzyloxy)-L-norleucine in ~0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of key protons (e.g., the alpha-proton at the stereocenter).

    • Add the CSA to the NMR tube. Start with 0.5 equivalents and titrate upwards until optimal separation of the diastereotopic signals is observed. The amount of CSA is critical; too little will not provide resolution, while too much can cause line broadening.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurately integrating the small peak of the minor D-enantiomer.

    • Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of the protons being integrated, which is essential for accurate quantification.

  • Data Processing and Quantification:

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the alpha-proton) in the L- and D-enantiomer complexes.

    • Carefully integrate both peaks. The enantiomeric excess is calculated from the integral values.

    • % L-enantiomer = [Integral(L) / (Integral(L) + Integral(D))] * 100

Conclusion: An Integrated Strategy

For the rigorous assessment of the chiral purity of 6-(Benzyloxy)-L-norleucine, a single method, while powerful, may not be sufficient for all applications, particularly in a regulated drug development environment. The most robust strategy involves the use of chiral HPLC as the primary, high-sensitivity method for routine quality control and release testing. This should be complemented by an orthogonal method like NMR with a chiral solvating agent . The NMR method serves as an excellent confirmatory technique, verifying the identity and chiral purity without reliance on chromatographic separation, thereby providing a higher degree of confidence in the final result. This dual-pronged approach, leveraging the strengths of both separation-based and spectroscopic techniques, constitutes a self-validating system that ensures the highest standards of scientific integrity.

References

  • Navarro-García, Y., et al. (2020). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Retrieved from [Link]

  • García-Campaña, A. M., & Gámiz-Gracia, L. (2018). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. Retrieved from [Link]

  • Sá, G. F., et al. (1995). Determination of Enantiomeric Excess by Fluorescence-Detected Circular Dichroism. Analytical Chemistry. Retrieved from [Link]

  • García-Campaña, A. M., & Gámiz-Gracia, L. (2018). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. SpringerLink. Retrieved from [Link]

  • Chen, Y. C., & Lo, Y. L. (2012). Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. Optica Publishing Group. Retrieved from [Link]

  • Analytical Science News. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Peeters, E., et al. (2023). Enantiomeric excess determination by quantum cascade laser vibrational circular dichroism: a chemometric approach. SPIE Digital Library. Retrieved from [Link]

  • He, Y., et al. (2006). Enantiomeric Excess Determination by Fourier Transform Near-Infrared Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Process Monitoring. ResearchGate. Retrieved from [Link]

  • Bunin, V. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved from [Link]

  • dos Santos, F. P., & Rittner, R. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • He, L., & Chan, A. S. C. (2013). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]

  • Brückner, H., & Gah, C. (1991). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Retrieved from [Link]

  • Unc, A., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved from [Link]

  • Feringa, B. L., et al. (1993). Chiral purity determination by proton NMR spectroscopy. Novel use of 1,1'-binaphthyl-2,2'-diylphosphoric acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Brückner, H., & Gah, C. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. PubMed. Retrieved from [Link]

  • Woodward, R. B., et al. (1961). PEPTIDE SYNTHESIS. Organic Syntheses Procedure. Retrieved from [Link]

  • Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. Retrieved from [Link]

  • Liu, W., et al. (2008). Determination of Enantiomeric Excess of Ethyl 3,5-dihydroxy-6-benzyloxy Hexanoate by Chiral Reverse Phase High Performance Liquid Chromatography. PubMed. Retrieved from [Link]

  • Clark, R. D., & Repke, D. B. (1984). 4-BENZYLOXYINDOLE. Organic Syntheses Procedure. Retrieved from [Link]

  • Liu, W., et al. (2008). Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2020). Part 6 - SCIENTIFIC DISCUSSION. WHO. Retrieved from [Link]

  • Kongsaeree, P., et al. (2018). Supporting Information Synthesis and Characterization of Novel Chiral Derivatizing Agents Containing β-Keto–Anthracene Adduc. The Royal Society of Chemistry. Retrieved from [Link]

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Comparative

Structural Validation of 6-(Benzyloxy)-L-norleucine: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist specializing in structural biology and unnatural amino acid characterization, I frequently encounter the challenge of validating bulky, hydrophobic compounds. 6-(Benzyloxy)-L-norleucine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and unnatural amino acid characterization, I frequently encounter the challenge of validating bulky, hydrophobic compounds. 6-(Benzyloxy)-L-norleucine , a synthetic unnatural amino acid featuring a long aliphatic stem and a terminal benzyl ether, is a prime example. This specific building block (Purity >95%[1]) is highly valued in drug development and chemical biology, specifically utilized to probe the capacious S4 pocket of Human Neutrophil Elastase (HNE)[2] and the S2 pocket of Factor XIa[3].

However, before incorporating this unnatural amino acid into peptide-based drugs or activity-based probes, its absolute stereochemistry (L-configuration) and 3D conformational space must be rigorously validated. This guide objectively compares X-ray crystallography against alternative structural validation methods (2D-NMR and HRMS) and provides field-proven, self-validating experimental protocols for definitive structural assignment.

The Methodological Causality: Why X-Ray Crystallography?

When validating the structure of an unnatural amino acid, researchers typically rely on three pillars: High-Resolution Mass Spectrometry (HRMS), 2D-Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

While HRMS confirms the exact mass and molecular formula, it provides zero spatial information. NMR relies on the interaction of electromagnetic radiation with atomic nuclei to probe the local chemical environment and extract distance restraints in solution[4]. However, validating the absolute accuracy of NMR structures has historically been challenging compared to the well-established geometric validation tools and R-factors used in X-ray crystallography[5][6].

The causality behind choosing X-ray crystallography over NMR for 6-(Benzyloxy)-L-norleucine lies in the fundamental limitations of solution-state techniques when dealing with highly flexible, bulky side chains. In solution, the benzyloxy extension undergoes rapid rotation, leading to time-averaged Nuclear Overhauser Effect (NOE) signals. This makes it nearly impossible to definitively assign the absolute stereochemistry at the alpha-carbon without complex chiral derivatization. X-ray crystallography, conversely, utilizes the diffraction of X-rays by the electron density of atoms in a crystal lattice[4], locking the molecule in a solid-state conformation. By utilizing anomalous dispersion, X-ray crystallography unambiguously assigns the absolute (S)-configuration and reveals the precise dihedral angles of the norleucine backbone[7].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three primary structural validation modalities.

Analytical ParameterX-ray Crystallography2D-NMR SpectroscopyHR-Mass Spectrometry
Primary Output Absolute 3D coordinates, stereochemistryConnectivity, relative distance restraintsExact molecular weight, formula
Stereochemistry Unambiguous (via anomalous dispersion)Requires chiral shift reagents/derivatizationCannot determine
Conformational Data Static (Solid-state lattice)Dynamic (Time-averaged solution state)None
Sample Requirement High purity, diffractable single crystal~5-10 mg, soluble in deuterated solvent< 1 µg
Resolution/Accuracy < 0.8 Å (Atomic resolution)~1.5 - 2.5 Å (Ensemble RMSD)< 5 ppm mass error
Data Acquisition Time Hours to Days (bottleneck: crystallization)HoursMinutes

Decision Matrix Visualization

To systematize the selection of a structural validation method, the logical relationships between experimental needs and analytical outputs are mapped below.

DecisionMatrix Start 6-(Benzyloxy)-L-norleucine Structural Validation Q1 Need Absolute Stereochemistry? Start->Q1 Q2 Need Dynamic Solution State? Start->Q2 Xray X-ray Crystallography (Gold Standard) Q1->Xray Yes NMR 2D-NMR Spectroscopy (NOESY/ROESY) Q1->NMR No Q2->Xray No Q2->NMR Yes

Caption: Decision matrix for selecting structural validation methods for unnatural amino acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. The success of each step is physically or mathematically verifiable before proceeding to the next.

Protocol 1: Co-Crystallization of 6-(Benzyloxy)-L-norleucine Hydrochloride

Causality: Free unnatural amino acids often crystallize poorly due to zwitterionic interactions that favor the formation of microcrystalline powders rather than single crystals. Converting 6-(Benzyloxy)-L-norleucine to its hydrochloride salt improves its solubility in polar protic solvents (like methanol) for controlled vapor diffusion. More importantly, it introduces a heavier anomalous scatterer (Chlorine), which is essential for determining the absolute configuration via the Flack parameter.

  • Salt Formation: Dissolve 50 mg of 6-(Benzyloxy)-L-norleucine in 1 mL of 0.1 M HCl in methanol. Stir for 30 minutes at 25°C to ensure complete protonation of the amine.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen to yield the solid hydrochloride salt.

  • Vapor Diffusion Setup: Dissolve the salt in a minimal volume of methanol (good solvent). Place 10 µL of this solution into an inner microbridge inside a sealed crystallization well containing 500 µL of diethyl ether (anti-solvent).

  • Validation Checkpoint: Monitor crystal growth over 3-7 days. The protocol is validated when sharp, geometric edges are observed under a polarized light microscope, indicating a single crystal suitable for diffraction.

Protocol 2: X-Ray Diffraction Data Collection & Phase Solving

Causality: To extract the electron density map, phase information must be solved[7]. For small molecules, direct methods are used, relying on the statistical relationships of diffraction intensities.

  • Crystal Mounting: Harvest a single crystal (~0.1 x 0.1 x 0.2 mm) using a nylon loop and submerge it in Paratone-N oil. Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice rings that would obscure the diffraction pattern during cooling.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu-Kα source ( λ=1.5418 Å). Causality: Cu-Kα radiation is specifically chosen over Mo-Kα because it maximizes the anomalous scattering signal of the chloride ion, which is critical for absolute stereochemical assignment.

  • Integration and Scaling: Process the raw frames to integrate intensities and apply empirical absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) to obtain a preliminary electron density map. Iterative model building is then used to fit the atomic model into the electron density[7].

  • Validation Checkpoint: Refine the model using full-matrix least-squares on F2 (SHELXL). The protocol is self-validating if the final R1​ value is < 5% and the Flack parameter is near 0.0 (with an estimated standard deviation < 0.1), mathematically confirming the (S)-configuration of the L-amino acid.

Workflow Visualization

The following diagram illustrates the linear, self-validating progression of the X-ray crystallography workflow described above.

Workflow Prep Sample Prep (HCl Salt Formation) Cryst Vapor Diffusion (MeOH / Et2O) Prep->Cryst Diff X-ray Diffraction (Cu-Kα source) Cryst->Diff Solve Phase Solving (Direct Methods) Diff->Solve Valid Validation (R1 < 5%, Flack ~0) Solve->Valid

Caption: Self-validating X-ray crystallography workflow for 6-(Benzyloxy)-L-norleucine.

References

  • X-ray Crystallography and NMR in Biophysics - Fiveable. Fiveable. 4

  • 6-(Benzyloxy)-L-norleucine 95% - Advanced ChemBlocks. AChemBlock. 1

  • BBOOKHAVEN - OSTI (Structural Analysis of Human Neutrophil Elastase Probes). Office of Scientific and Technical Information (OSTI).2

  • X-ray structure re-refinement - Radboud Repository. Radboud University. 7

  • A Method is developed for validating the Accuracy of NMR Protein Structures. RIKEN Center for Advanced Intelligence Project.5

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. The Open Biochemistry Journal. 6

  • Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma. BizGenius. 3

Sources

Validation

A Researcher's Guide to the Infrared Spectrum of 6-(Benzyloxy)-L-norleucine: A Comparative Analysis

In the landscape of synthetic amino acids, 6-(Benzyloxy)-L-norleucine emerges as a molecule of significant interest for drug development and peptide synthesis. Its unique structure, combining the linear six-carbon backbo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic amino acids, 6-(Benzyloxy)-L-norleucine emerges as a molecule of significant interest for drug development and peptide synthesis. Its unique structure, combining the linear six-carbon backbone of norleucine with a bulky benzyloxy protecting group, presents specific characteristics that are crucial to verify for quality control and reaction monitoring. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of such molecules. This guide provides an in-depth interpretation of the IR spectrum of 6-(Benzyloxy)-L-norleucine, contrasting it with its parent amino acid, L-norleucine, to highlight the spectral signatures of its key functional groups.

The Structural Landscape: 6-(Benzyloxy)-L-norleucine vs. L-norleucine

To appreciate the nuances of the IR spectrum, a foundational understanding of the molecular structures is paramount. 6-(Benzyloxy)-L-norleucine, with the chemical formula C₁₃H₁₉NO₃, is an (S)-2-amino-6-(benzyloxy)hexanoic acid[1]. It features a primary amine, a carboxylic acid, a long aliphatic chain, and a benzyloxy group, which consists of a benzyl group attached to an ether oxygen. In contrast, L-norleucine is a simpler, non-proteinogenic α-amino acid with the formula C₆H₁₃NO₂[2][3][4][5]. The key distinction is the absence of the benzyloxy group in L-norleucine.

In the solid state, amino acids typically exist as zwitterions, where the acidic carboxylic acid protonates the basic amino group. This internal salt formation significantly influences their vibrational spectra.

Deciphering the Vibrational Fingerprints: An Analysis of Key Functional Groups

The IR spectrum of an organic molecule is a unique fingerprint, with absorption peaks corresponding to the vibrational frequencies of its chemical bonds[6]. By analyzing the position, intensity, and shape of these peaks, we can confirm the presence of specific functional groups.

A Comparative Look at Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)6-(Benzyloxy)-L-norleucineL-norleucineRationale for Differences
N-H Stretch (Amine) 3200-2800 (broad)PresentPresentThe broadness is due to the zwitterionic form (NH₃⁺) and hydrogen bonding. Similar in both compounds.
C-H Stretch (Aliphatic) 3000-2850PresentPresentStrong absorptions from the hexanoic acid backbone are expected in both.
C-H Stretch (Aromatic) 3100-3000PresentAbsentA key differentiator. These weaker bands arise from the C-H bonds of the benzene ring in the benzyloxy group.
C=O Stretch (Carboxylate) 1660-1590 (asymmetric)PresentPresentThe zwitterionic form results in a carboxylate (COO⁻) group, with a strong asymmetric stretching band.
N-H Bend (Amine) 1640-1550PresentPresentThis bending vibration of the NH₃⁺ group often overlaps with the carboxylate stretch.
C=C Stretch (Aromatic) 1600-1450PresentAbsentAnother key indicator of the benzyloxy group, appearing as a series of medium to weak bands.
C-O Stretch (Ether) 1260-1000PresentAbsentA strong, characteristic band for the C-O-C ether linkage in the benzyloxy group.
C-O Stretch (Carboxylate) 1440-1390 (symmetric)PresentPresentThe symmetric stretch of the carboxylate group.
C-H Bend (Aromatic) 900-675PresentAbsentOut-of-plane bending vibrations that can provide information on the substitution pattern of the benzene ring.

This table underscores that the most significant spectral differences will arise from the vibrations of the aromatic ring and the ether linkage of the benzyloxy group.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reproducible and accurate data, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility[7][8][9][10].

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid 6-(Benzyloxy)-L-norleucine sample onto the ATR crystal, ensuring complete coverage of the crystal surface[11].

  • Sample Contact: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This is critical for obtaining a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. For analytical purposes, absorbance is often preferred.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.

G cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_output Final Output prep Place solid sample on ATR crystal contact Apply consistent pressure prep->contact acquire Acquire spectrum (16-32 scans) contact->acquire identify Identify key functional group peaks acquire->identify Raw Spectral Data compare Compare with reference spectrum (L-norleucine) identify->compare confirm Confirm presence of benzyloxy group signatures compare->confirm report Generate comprehensive analysis report confirm->report

Caption: Workflow from sample preparation to final analysis of the IR spectrum.

Interpreting the Spectrum: A Comparative Case Study

Let's hypothesize a typical IR spectrum for 6-(Benzyloxy)-L-norleucine and compare it to the known spectrum of L-norleucine.

  • 3200-2800 cm⁻¹: Both spectra would exhibit a very broad and strong absorption in this region, characteristic of the overlapping N-H stretching vibrations of the ammonium (NH₃⁺) group and the O-H stretch of the carboxylic acid in its zwitterionic form, heavily involved in hydrogen bonding.

  • 3100-3000 cm⁻¹: In the spectrum of 6-(Benzyloxy)-L-norleucine, one would expect to see small, sharp peaks in this region, just to the left of the main aliphatic C-H stretches. These are indicative of the aromatic C-H stretches and would be absent in the L-norleucine spectrum[12].

  • 3000-2850 cm⁻¹: Both compounds will show strong absorptions here due to the symmetric and asymmetric stretching of the C-H bonds in the aliphatic chain[12].

  • ~1630-1580 cm⁻¹: A strong, broad peak corresponding to the asymmetric stretching of the carboxylate (COO⁻) group will be a dominant feature in both spectra[13].

  • ~1550 cm⁻¹: An overlapping band due to the N-H bending of the NH₃⁺ group is also expected in both spectra.

  • ~1600, 1495, 1450 cm⁻¹: The spectrum of 6-(Benzyloxy)-L-norleucine will display a series of medium to weak bands in this region, which are characteristic of the C=C stretching vibrations within the benzene ring. These are crucial for confirming the presence of the benzyloxy group and will be absent for L-norleucine.

  • ~1410 cm⁻¹: Both spectra will show a medium intensity band for the symmetric stretching of the carboxylate group.

  • ~1100 cm⁻¹: A strong band in the spectrum of 6-(Benzyloxy)-L-norleucine, not present in that of L-norleucine, can be assigned to the C-O-C ether stretching vibration. This is a very reliable indicator of the benzyloxy moiety.

  • ~740 and 695 cm⁻¹: Strong, sharp peaks in this region for 6-(Benzyloxy)-L-norleucine would suggest a monosubstituted benzene ring, arising from the out-of-plane C-H bending vibrations[14]. These bands provide further confirmation of the benzyl group.

Conclusion

The infrared spectrum of 6-(Benzyloxy)-L-norleucine provides a wealth of structural information that is readily interpretable through a comparative approach with its simpler analog, L-norleucine. The key distinguishing features are the aromatic C-H and C=C stretching vibrations, the strong C-O ether stretch, and the out-of-plane aromatic C-H bending bands. By following a robust experimental protocol and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic amino acid, ensuring the integrity of their subsequent research and development efforts.

References

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. [Link]

  • FT-IR spectra of amino acids studied in the present work. Each panel... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). Journal of the American Chemical Society. [Link]

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Comparative

Engineering Protease Specificity: A Bioactivity Comparison of Peptides With and Without 6-(Benzyloxy)-L-norleucine

As a Senior Application Scientist in peptide drug development, one of the most persistent challenges I encounter is designing substrates and activity-based probes (ABPs) that achieve absolute selectivity for a single pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug development, one of the most persistent challenges I encounter is designing substrates and activity-based probes (ABPs) that achieve absolute selectivity for a single protease within a complex biological matrix. Natural amino acids often fail to provide the necessary discriminatory power due to the highly conserved nature of primary specificity pockets (e.g., S1/S2) across related protease families.

To overcome this, peptide engineering relies heavily on non-canonical amino acids. 6-(Benzyloxy)-L-norleucine (Nle(O-Bzl)) —a residue featuring a linear aliphatic stem terminating in a bulky, aromatic benzyloxy ether—has emerged as a premier structural building block. This guide objectively compares the bioactivity, kinetic efficiency, and target selectivity of peptides incorporating Nle(O-Bzl) against their unmodified counterparts, providing an evidence-based framework for advanced probe development.

Mechanistic Causality: The "Exo-Pocket" Paradigm

To understand why replacing a standard aliphatic residue (like Alanine or Leucine) with Nle(O-Bzl) fundamentally alters a peptide's bioactivity, we must examine the causality of secondary binding architectures.

Standard amino acids typically engage only the primary, often shallow, subsites of a protease active site. In contrast, the extended hydrophobic stem of Nle(O-Bzl) acts as a molecular spacer, projecting the terminal benzyloxy group beyond the primary pocket.

For instance, in Human Neutrophil Elastase (HNE), the S4 pocket is notoriously shallow, making specific probe design highly challenging. However, structural crystallography reveals that the O-Bzl group of Nle(O-Bzl) extends into a previously uncharacterized hydrophobic "exo-pocket" formed by Phe215 and Ala227[1]. This dual-engagement mechanism—anchoring in the primary pocket while exploiting the exo-pocket via π−π and van der Waals interactions—results in exponential increases in binding affinity and catalytic turnover. Similar capacious pocket exploitation by Nle(O-Bzl) is observed in the S2 pocket of Granzyme B (GrB)[2] and Factor XIa (fXIa)[3].

G cluster_0 Standard Peptide (e.g., Alanine) cluster_1 Modified Peptide (Nle(O-Bzl)) A1 Short Aliphatic Chain A2 Shallow Pocket Binding A1->A2 A3 High Cross-Reactivity A2->A3 B1 Extended Hydrophobic Stem B2 Deep 'Exo-Pocket' Engagement B1->B2 B3 Ultra-High Selectivity B2->B3

Logic flow comparing protease active site engagement between natural amino acids and Nle(O-Bzl).

Quantitative Data Presentation

To objectively evaluate the performance enhancement provided by Nle(O-Bzl), we synthesize comparative kinetic data derived from fluorogenic substrate assays across several high-value therapeutic targets.

Target EnzymeSubsite PositionStandard Peptide Sequence (Natural AA)Modified Peptide Sequence (Nle(O-Bzl))Bioactivity / Kinetic PerformanceSelectivity Enhancement
Human Neutrophil Elastase (HNE) P4Ac-AAPV-ACC (Alanine at P4)Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC kcat​/Km​ of 4.79×107M−1s−1 [1]>7,000-fold higher activity than AAPV; 900-fold selectivity over PR3[1].
Factor XIa (fXIa) P2Various Natural AAsL-Nle(O-Bzl)Natural AAs yield <15% relative activity; Nle(O-Bzl) yields 58%[3].Excludes off-target binding in stereochemically strict coagulation cascades[3].
Granzyme B (GrB) P2Ac-Ile-Glu-Pro-Asp-ACCAc-Ile-Glu-Nle(O-Bzl)-Asp-ACCStrongly preferred over unprotected hydroxyl residues[2].Distinguishes GrB activity from highly cross-reactive caspases[2].
Activated Protein C (APC) P4Natural basic residues (Arg/Lys)L-Nle(O-Bzl)73% relative activity, maintaining high target recognition[4].Modulates specificity among closely related coagulation proteases[4].

Experimental Protocols: A Self-Validating System

Trustworthiness in peptide engineering requires protocols that actively prevent false positives. The following step-by-step methodology for synthesizing and evaluating Nle(O-Bzl)-containing fluorogenic substrates is designed as a self-validating system —incorporating internal checkpoints to verify both chemical integrity and biological baseline activity.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Action: Synthesize the peptide on a Rink Amide resin using standard Fmoc chemistry.

  • Causality for Nle(O-Bzl) Incorporation: Because Nle(O-Bzl) is sterically bulky, standard coupling reagents (like HBTU) often result in incomplete coupling and deletion sequences. You must use HATU combined with DIPEA, extending the coupling time to 2 hours to overcome the steric hindrance of the benzyloxy group.

Step 2: Cleavage and Orthogonal Validation (Self-Validation Checkpoint)
  • Action: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.

  • Validation: Before proceeding to biological assays, the crude peptide must be analyzed via LC-HRMS. Why? If the benzyloxy ether was inadvertently cleaved during harsh TFA exposure (a known risk if scavengers are insufficient), the mass will shift, and the resulting assay data will be invalid. Ensure purity is >95% via preparative HPLC.

Step 3: Fluorogenic Kinetic Assay
  • Action: Prepare a 10 mM stock of the ACC-labeled Nle(O-Bzl) peptide in DMSO. Dilute into assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to final concentrations ranging from 1 µM to 100 µM.

  • Validation: Run a parallel assay using a known standard (e.g., Ac-AAPV-ACC for HNE)[1]. Why? This internal control normalizes the active enzyme concentration across different batches, ensuring that any observed lack of fluorescence is due to substrate specificity, not degraded enzyme.

  • Action: Add the target protease (e.g., HNE, GrB) and monitor the release of the ACC fluorophore (Excitation: 355 nm, Emission: 460 nm) continuously for 30 minutes.

Step 4: Data Derivation
  • Action: Plot the initial velocities ( V0​ ) against substrate concentration [S] . Use non-linear regression (Michaelis-Menten equation) to calculate Km​ and Vmax​ , subsequently deriving the specificity constant ( kcat​/Km​ ).

Workflow Step1 1. Solid-Phase Synthesis Couple Fmoc-Nle(O-Bzl)-OH via HATU Step2 2. Cleavage & Verification HRMS Mass Validation (Self-Validation) Step1->Step2 Step3 3. Fluorogenic Assay Incubate with Target vs. Off-Target Panel Step2->Step3 Step4 4. Kinetic Derivation Calculate k_cat/K_m from ACC Fluorescence Step3->Step4

Step-by-step experimental workflow for synthesizing and validating Nle(O-Bzl) modified probes.

Conclusion

The transition from natural amino acids to highly specialized non-canonical residues like 6-(Benzyloxy)-L-norleucine represents a paradigm shift in protease profiling. By rationally exploiting secondary "exo-pockets" rather than relying solely on primary active site interactions, researchers can achieve unprecedented levels of selectivity and sensitivity. Whether targeting Human Neutrophil Elastase in inflammatory diseases or Granzyme B in immune monitoring, the strategic incorporation of Nle(O-Bzl) transforms generic peptide substrates into precision diagnostic tools.

References

  • OSTI.gov (US Department of Energy). BBOOKHAVEN - OSTI. Demonstrates the structural basis of Nle(O-Bzl) binding to the HNE exo-pocket and the resulting 7,000-fold increase in kinetic efficiency.
  • BizGenius / ACS Chemical Biology. Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma. Details the tolerance and 58% relative activity of Nle(O-Bzl) in the S2 pocket of Factor XIa.
  • PubMed Central (PMC). Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes. Explores the capacious nature of the Granzyme B S2 pocket and its preference for Nle(O-Bzl).
  • RSC Publishing. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma. Validates the high recognition of Nle(O-Bzl) at the P4 position of Activated Protein C (APC).

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for 6-(Benzyloxy)-L-Norleucine

Executive Summary 6-(Benzyloxy)-L-norleucine (CAS: 625845-34-3) is a specialized unnatural amino acid derivative utilized extensively by drug development professionals and chemical biologists. It is a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Benzyloxy)-L-norleucine (CAS: 625845-34-3) is a specialized unnatural amino acid derivative utilized extensively by drug development professionals and chemical biologists. It is a critical building block for synthesizing ultra-sensitive, activity-based fluorogenic probes targeting serine proteases [1]. Proper handling and disposal of this compound require a deep understanding of its physicochemical behavior during Solid-Phase Peptide Synthesis (SPPS) workflows. This guide provides step-by-step, self-validating protocols to ensure laboratory safety, regulatory compliance, and operational efficiency.

Physicochemical Profile & Hazard Assessment

Before integrating 6-(Benzyloxy)-L-norleucine into your workflow, it is essential to understand its physical properties and baseline hazards. While not classified as highly toxic, it is a persistent organic compound that must be managed to prevent environmental contamination [3].

PropertySpecification / Value
Chemical Name 6-(Benzyloxy)-L-norleucine
Common Synonyms (S)-2-amino-6-(benzyloxy)hexanoic acid; H-Nle(6-OBzl)-OH
CAS Number 625845-34-3
Molecular Weight 237.30 g/mol
Chemical Formula C₁₃H₁₉NO₃
Physical Appearance White to off-white solid powder
Solubility Profile Soluble in DMF, DMSO, NMP; Insoluble in non-polar alkanes
Hazard Classification Standard Laboratory Irritant (Skin/Eye/Respiratory) [3]

Experimental Causality & Workflow Integration

The "Why" Behind the Chemistry: In the design of protease probes (such as PK101 for Human Neutrophil Elastase or TJ44 for Granzyme B), the incorporation of 6-(Benzyloxy)-L-norleucine is highly deliberate. The bulky, hydrophobic 6-benzyloxy side chain perfectly fills the capacious S2 pocket of Granzyme B and the S4 pocket of Elastase [1, 2]. This spatial geometry mimics natural bulky residues but provides enhanced binding strength via hydrophobic interactions, conferring extreme enzymatic specificity [2].

During synthesis, this compound is dissolved in polar aprotic solvents and activated with coupling reagents. Understanding this workflow is critical because the reagents used directly dictate the downstream waste profile—transforming a benign solid powder into complex, potentially hazardous liquid waste streams.

Workflow A 6-(Benzyloxy)-L-norleucine (Solid Reagent) B Peptide Coupling (DMF / DIC / Oxyma) A->B Dissolve & Activate C Cleavage & Deprotection (TFA / Scavengers) B->C SPPS Elongation E Waste Generation (Disposal Stream) B->E Liquid Organic Waste D Crude Peptide Precipitation C->D Isolate Product C->E Acidic Liquid Waste D->E Halogenated Waste

Fig 1: Experimental workflow of 6-(Benzyloxy)-L-norleucine in SPPS and resulting waste streams.

Standard Operating Procedures (SOP) for Disposal

To maintain absolute trustworthiness in laboratory safety, every disposal protocol must be a self-validating system . This means each phase includes a mandatory verification check to ensure the waste is chemically compatible and correctly segregated before moving to the next step.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

This protocol applies to empty reagent vials, contaminated spatulas, weighing papers, and expired powder batches.

  • Collection: Gather all solid materials that have come into direct contact with 6-(Benzyloxy)-L-norleucine.

  • Segregation: Place these items into a designated, puncture-resistant "Solid Organic Waste" container lined with a chemically compatible poly-bag.

  • Validation Check (Causality): Visually inspect the bin to ensure no strong oxidizers (e.g., nitrates, peroxides) are present.Why? 6-(Benzyloxy)-L-norleucine is a stable organic compound, but mixing any organic powder with strong oxidizers creates a severe fire/explosion hazard.

  • Labeling: Affix a hazardous waste label marked explicitly as: "Non-Hazardous Solid Chemical Waste - Contains Unnatural Amino Acid Derivatives."

  • Final Disposition: Transfer the sealed container to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Disposal (SPPS Filtrates & Washings)

Because 6-(Benzyloxy)-L-norleucine is processed in solution, liquid waste management is the primary logistical challenge.

  • Solvent Categorization: Identify the solvents used during the peptide coupling and washing phases.

  • Routing & Segregation:

    • Stream 1 (Halogenated): If Dichloromethane (DCM) or Trifluoroacetic acid (TFA) was used, route the entire mixture to the "Halogenated Organic Waste" carboy.

    • Stream 2 (Non-Halogenated): If only DMF, DMSO, or Methanol was used, route to the "Non-Halogenated Organic Waste" carboy.

  • Neutralization (Critical Step): If the waste contains residual TFA from the cleavage step, slowly neutralize the filtrate with a weak base (e.g., saturated sodium bicarbonate) before sealing the waste carboy. Why? Sealing acidic waste that may react with other organics can lead to rapid gas evolution and catastrophic carboy rupture.

  • Validation Check (Causality): Use pH indicator strips to confirm the liquid waste is between pH 6.0 and 8.0 before final capping. Leave the cap slightly vented (quarter-turn open) for 24 hours if any bubbling is observed.

  • Storage: Store the carboys in secondary containment within a ventilated flammable storage cabinet until EHS pickup.

WasteStreams Source 6-(Benzyloxy)-L-norleucine Waste Source Solid Solid Waste (Unused powder, PPE) Source->Solid Dry materials Liquid Liquid Waste (Reaction filtrates) Source->Liquid Solvents & Washings Halogenated Halogenated Organics (DCM, TFA mixtures) Liquid->Halogenated Contains Cl/F atoms NonHalogenated Non-Halogenated Organics (DMF, DMSO, Ether) Liquid->NonHalogenated No Halogens

Fig 2: Decision matrix for segregating 6-(Benzyloxy)-L-norleucine laboratory waste streams.

Spill Response & Decontamination Plan

Immediate and correct action during a spill prevents cross-contamination and exposure.

  • For Minor Solid Spills: Don standard PPE (nitrile gloves, lab coat, safety glasses). Do not dry-sweep the powder, as this causes aerosolization and inhalation risks. Instead, moisten a paper towel with water or isopropanol, gently wipe up the powder, and dispose of the towel following Protocol A .

  • For Minor Liquid Spills (Dissolved in Solvent): Immediately cover the spill with an inert absorbent pad or vermiculite. Once absorbed, place the saturated material into a sealed container labeled "Flammable Solid Waste containing DMF/Amino Acid Derivatives." Wash the affected benchtop area thoroughly with soap and water to remove any microscopic residue.

References

  • Janiszewski, T., et al. "Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes." Journal of Biological Chemistry, 2020.[Link]

  • Lechtenberg, B. C., et al. "The Elastase-PK101 structure: Mechanism of an ultrasensitive activity-based probe revealed." Brookhaven National Laboratory (OSTI), 2015.[Link]

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